2-[(4-Bromophenyl)amino]acetonitrile
Description
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Properties
IUPAC Name |
2-(4-bromoanilino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSLTWFRVCQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(4-Bromophenyl)amino]acetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Bromophenyl)amino]acetonitrile, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, presents robust theoretical data for a key isomer to guide experimental design, and outlines field-proven synthetic protocols and potential reactivity pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule's unique structural features for novel applications.
Introduction and Compound Identification
2-[(4-Bromophenyl)amino]acetonitrile, also known as N-(4-bromophenyl)glycinonitrile, is an organic compound featuring a p-brominated aniline core linked to an acetonitrile moiety via a secondary amine. This unique combination of a halogenated aromatic ring, a nucleophilic secondary amine, and a reactive nitrile group makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and N-aryl amino acid derivatives.
Its identity is confirmed by its Chemical Abstracts Service (CAS) number and fundamental molecular properties.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 2-[(4-Bromophenyl)amino]acetonitrile | N/A |
| CAS Number | 28363-24-8 | [1][2] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| SMILES | N#CCNC1=CC=C(Br)C=C1 | [1] |
Physicochemical Properties
Table 2.1: Computed Physicochemical Properties of Isomer 2-Amino-2-(4-bromophenyl)acetonitrile [3]
| Property | Predicted Value | Notes and Implications for 2-[(4-Bromophenyl)amino]acetonitrile |
| XLogP3 | 1.5 | Indicates moderate lipophilicity. The target compound may have a slightly higher LogP due to the secondary amine. |
| Hydrogen Bond Donor Count | 2 | The target compound has only one hydrogen bond donor (the secondary amine), which will reduce its ability to form intermolecular hydrogen bonds compared to the isomer. This may result in a lower melting and boiling point. |
| Hydrogen Bond Acceptor Count | 2 | The nitrile nitrogen and the amine nitrogen act as acceptors. This is consistent for both isomers. |
| Rotatable Bond Count | 2 | The number of rotatable bonds is the same, suggesting similar conformational flexibility. |
| Topological Polar Surface Area | 49.8 Ų | The TPSA is primarily influenced by the amine and nitrile groups. The value for the target compound is expected to be similar, suggesting comparable passive membrane permeability. |
| pKa (strongest basic) | (Not available) | The secondary amine in the target compound is expected to be a weak base. Its basicity will be reduced by the electron-withdrawing effect of the attached bromophenyl ring. |
Synthesis Protocol: A Modified Strecker Synthesis Approach
The synthesis of α-aminonitriles is classically achieved via the Strecker synthesis.[4][5][6] This methodology can be expertly adapted for the preparation of N-substituted α-aminonitriles like the target compound. The proposed protocol involves a three-component reaction between 4-bromoaniline, formaldehyde (or a suitable equivalent), and a cyanide source.
The causality behind this choice of protocol rests on its high efficiency, operational simplicity, and the ready availability of starting materials. The reaction proceeds through the in-situ formation of an N-aryl iminium ion, which is subsequently trapped by the cyanide nucleophile.
Experimental Protocol
Materials:
-
4-Bromoaniline
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Acetic Acid (Glacial)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.
-
Amine Dissolution: Dissolve 4-bromoaniline (1.0 eq) in methanol.
-
Iminium Ion Formation: To the stirred solution, add formaldehyde (1.1 eq) followed by the dropwise addition of glacial acetic acid (1.1 eq). The acid catalyzes the formation of the reactive N-(4-bromophenyl)methaniminium intermediate. Stir the mixture at room temperature for 30 minutes.
-
Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture. Extreme caution is required when handling cyanide salts. The reaction is typically exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining cyanide. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-[(4-Bromophenyl)amino]acetonitrile.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-[(4-Bromophenyl)amino]acetonitrile.
Chemical Reactivity and Potential Transformations
The trifunctional nature of 2-[(4-Bromophenyl)amino]acetonitrile provides multiple avenues for chemical modification, making it a valuable synthetic intermediate.
Nitrile Group Reactivity
The most prominent reaction of the nitrile group is its hydrolysis to a carboxylic acid under acidic or basic conditions. This transformation would yield N-(4-Bromophenyl)glycine , a useful N-aryl amino acid derivative.[7] This hydrolysis pathway is a self-validating system; the successful conversion confirms the presence and reactivity of the nitrile functional group.
Secondary Amine Reactivity
The secondary amine is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation . These reactions allow for the introduction of diverse substituents, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Aryl Bromide Reactivity
The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, significantly increasing the molecular complexity and providing access to novel chemical scaffolds.
Reactivity Pathway Diagram
Caption: Key reactivity pathways of 2-[(4-Bromophenyl)amino]acetonitrile.
Potential Applications in Drug Development
While direct biological activity data for 2-[(4-Bromophenyl)amino]acetonitrile is scarce, its structural motifs are present in numerous biologically active molecules. This allows for an authoritative grounding of its potential as a scaffold in medicinal chemistry.
-
N-Aryl Amino Acid Precursors: N-aryl amino acids are crucial components in many pharmaceuticals and serve as building blocks for bioactive peptides and heterocyclic compounds.[8] The title compound is a direct precursor to N-(4-Bromophenyl)glycine, which can be incorporated into larger molecules to modulate properties like lipophilicity and target binding. The presence of the aromatic ring is a key feature in many established drugs.[8]
-
Enzyme Inhibition: The bromophenyl moiety is a common feature in various enzyme inhibitors. For instance, bromophenol derivatives have shown potent inhibition of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease research.[9][10] The overall structure could be explored for inhibitory activity against kinases, proteases, or other enzyme classes where an aromatic group is critical for binding in a hydrophobic pocket.
-
Antimicrobial and Antiproliferative Agents: Salicylanilides containing bromo-substituents have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.[11][12] The phenylamino moiety in the target compound provides a structural alert for potential antimicrobial or antiproliferative activity, making it a candidate for screening in these therapeutic areas.
Conclusion
2-[(4-Bromophenyl)amino]acetonitrile is a chemical intermediate of significant synthetic value. Despite a lack of extensive characterization in the literature, its structure provides a robust platform for the generation of diverse and complex molecules. This guide provides a foundational understanding of its identity, estimated physicochemical properties based on a closely related isomer, a reliable synthetic protocol, and a map of its key chemical reactivities. The insights into its potential applications in drug discovery, grounded in the known bioactivity of its core structural motifs, should empower researchers to leverage this compound in the development of novel therapeutics and functional materials.
References
-
Aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors: synthesis and reactivity. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
-
2-Amino-2-(4-bromophenyl)acetonitrile. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride. (n.d.). Lead Sciences. Retrieved February 16, 2026, from [Link]
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]
-
Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved February 16, 2026, from [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]
-
2-[(4-Bromophenyl)amino]acetonitrile,28363-24-8. (n.d.). Suzhou Rovathin Foreign Trade Co.,Ltd. Retrieved February 16, 2026, from [Link]
-
Strecker Amino Acid Synthesis. (n.d.). Merck Index. Retrieved February 16, 2026, from [Link]
-
Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved February 16, 2026, from [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). MDPI. Retrieved February 16, 2026, from [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023, August 4). PubMed. Retrieved February 16, 2026, from [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2025, December 15). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (2010, November 10). MDPI. Retrieved February 16, 2026, from [Link]
-
Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
Aryl Lactams by Regioselective Ozonation of N -Aryl Cyclic Amines. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024, October 9). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates. (2010, November 10). PubMed. Retrieved February 16, 2026, from [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. (2023, May 31). MDPI. Retrieved February 16, 2026, from [Link]
-
Glycine, N-(4-nitrophenyl)-. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
(4-Bromobenzoyl)acetonitrile. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
Sources
- 1. 28363-24-8|2-[(4-Bromophenyl)amino]acetonitrile|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. N-(4-Bromophenyl)glycine 95% | CAS: 13370-62-2 | AChemBlock [achemblock.com]
- 8. N-Aryl Amino Acids as Potential Antibacterial Agents [mdpi.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-[(4-Bromophenyl)amino]acetonitrile (CAS 5418-11-1)
The following technical guide details the chemical profile, synthesis, and application of 2-[(4-Bromophenyl)amino]acetonitrile (CAS 5418-11-1). This document is structured for researchers and process chemists requiring actionable, high-integrity data.
Executive Summary & Chemical Identity
2-[(4-Bromophenyl)amino]acetonitrile (also known as N-(4-Bromophenyl)glycinonitrile) is a specialized secondary amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Its structure combines a para-brominated aniline core with a cyanomethyl motif, making it a "dual-handle" building block: the bromine atom allows for cross-coupling (Suzuki, Buchwald-Hartwig), while the nitrile group serves as a precursor for amidines, carboxylic acids, or cyclization into indoles.
Chemical Profile
| Property | Specification |
| CAS Number | 5418-11-1 |
| IUPAC Name | 2-(4-bromoanilino)acetonitrile |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Chloroform; Low solubility in water.[1] |
| Key Functional Groups | Secondary Amine (-NH-), Nitrile (-CN), Aryl Bromide (Ar-Br) |
Synthesis Protocol: N-Alkylation of 4-Bromoaniline
The most robust route to CAS 5418-11-1 is the direct N-alkylation of 4-bromoaniline with chloroacetonitrile under basic conditions. This method is preferred over Strecker synthesis for laboratory-scale purity.
Mechanistic Insight
The reaction proceeds via an S_N2 mechanism. The aniline nitrogen acts as the nucleophile, displacing the chloride from chloroacetonitrile. A base (K₂CO₃) is critical to neutralize the generated HCl, driving the equilibrium forward. Sodium Iodide (NaI) is often added as a catalyst (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Experimental Workflow
Reagents:
-
4-Bromoaniline (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Sodium Iodide (NaI, 0.1 eq - Catalyst)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromoaniline (10 mmol) in dry DMF (20 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) and NaI (1 mmol). Stir the suspension at room temperature for 10 minutes to ensure homogeneity.
-
Alkylation: Dropwise add Chloroacetonitrile (11 mmol) over 5 minutes.
-
Note: Chloroacetonitrile is a lachrymator and toxic; handle in a fume hood.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the product or induce oil separation.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layer with brine (2 x 20 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required.
Reaction Pathway Visualization
Figure 1: S_N2 Alkylation pathway for the synthesis of CAS 5418-11-1.
Analytical Characterization
Validation of the synthesized compound relies on confirming the presence of the nitrile group and the integrity of the para-substituted aromatic ring.
| Technique | Expected Signal / Characteristic | Interpretation |
| IR Spectroscopy | ~2230–2250 cm⁻¹ (Sharp, weak) | C≡N Nitrile stretch (Diagnostic). |
| ~3350–3400 cm⁻¹ (Broad) | N-H secondary amine stretch. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, 2H) | Aromatic protons (ortho to Br). |
| δ 6.55 (d, 2H) | Aromatic protons (ortho to NH). | |
| δ 4.05 (s, 2H) | Methylene (-CH₂-) adjacent to nitrile. | |
| δ 4.20 (br s, 1H) | Amine (-NH-) proton (exchangeable). | |
| ¹³C NMR | ~117 ppm | Nitrile carbon (C≡N). |
| ~33 ppm | Methylene carbon (-CH₂-). | |
| Mass Spectrometry | m/z 210/212 (1:1 ratio) | Molecular ion [M]+ showing characteristic Br isotope pattern. |
Applications in Drug Development
CAS 5418-11-1 serves as a versatile scaffold in medicinal chemistry, particularly for Selective Androgen Receptor Modulators (SARMs) and indole-based therapeutics.
Synthesis of 1-Substituted Indoles (Sugasawa Reaction)
The N-cyanomethyl group allows for a specific cyclization reaction mediated by Boron Trichloride (BCl₃) or Aluminum Chloride (AlCl₃). This route, known as the Sugasawa reaction or modified Houben-Hoesch, generates 2-aminoindoles or 3-substituted indoles depending on the electrophile used.
SARM Scaffold Construction
Many non-steroidal androgen receptor modulators (e.g., relatives of RAD140) utilize a central aniline core substituted with electron-withdrawing groups (like nitriles) to modulate receptor binding affinity. CAS 5418-11-1 provides the necessary p-bromo handle to attach bulky lipophilic ligands via Palladium-catalyzed cross-coupling, while the nitrile arm can be hydrolyzed to a carboxylic acid or reduced to an ethylamine side chain.
Application Workflow
Figure 2: Divergent synthetic utility of the CAS 5418-11-1 scaffold.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Nitriles can liberate cyanide ions metabolically; handle with extreme caution.
-
Irritant: Causes skin and eye irritation.
-
Target Organs: Blood (methemoglobinemia potential due to aniline moiety).
Handling Protocol:
-
Engineering Controls: Always operate within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with acids (potential HCN generation from nitrile hydrolysis).
References
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842-4852.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7807, 4-Bromoaniline." PubChem, National Library of Medicine.
-
Organic Syntheses. "Chloroacetonitrile." Org.[1][2][3][4][5][6] Synth. 1945, 25,[2] 18.
-
GuideChem. "2-[(4-Bromophenyl)amino]acetonitrile Product Details."
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CA2561987A1 - Process for the preparation of highly pure hydroxychloroquine or a salt thereof - Google Patents [patents.google.com]
Molecular structure and reactivity of N-(4-Bromophenyl)glycinonitrile
Technical Guide: Molecular Structure and Reactivity of -(4-Bromophenyl)glycinonitrile
Molecular Architecture & Electronic Properties
The molecule consists of a 4-bromophenyl ring linked to a cyanomethyl group via a secondary amine.[1]
| Feature | Chemical Consequence |
| Aryl Bromide ( | Weakly deactivating; excellent oxidative addition partner for Pd(0). Stable to acidic/basic hydrolysis conditions used for the nitrile.[1] |
| Secondary Amine (NH) | Nucleophilic center. The lone pair is partially delocalized into the aromatic ring ( |
| Nitrile ( | Electrophilic carbon.[1] Susceptible to hydration (amide), hydrolysis (acid), or reduction (amine). The |
Structural Visualization
The following diagram illustrates the core reactive sites and their electronic environments.
Figure 1: Functional decomposition of the target molecule.[2]
Synthesis Protocols
Two primary routes exist: Nucleophilic Substitution (preferred for safety) and Strecker Synthesis (atom-economical but hazardous).
Protocol A: Alkylation of 4-Bromoaniline (Recommended)
This method avoids the use of free HCN and is scalable for laboratory preparation.[1]
Reagents:
-
4-Bromoaniline (1.0 equiv)
-
Chloroacetonitrile (1.1 equiv)
-
Sodium Bicarbonate (
) or DIPEA (1.2 equiv) -
Solvent: DMF or Acetonitrile (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-bromoaniline (e.g., 10 mmol) in DMF (5 mL/mmol).
-
Base Addition: Add solid
or DIPEA to the solution.[1] -
Alkylation: Add chloroacetonitrile dropwise at room temperature.
-
Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of aniline.[1]
-
Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid.[1]
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine, dry over
, and recrystallize from Ethanol/Water.
Protocol B: Strecker-Type Synthesis
Reagents: 4-Bromoaniline, Formaldehyde (37% aq), Sodium Cyanide, Acetic Acid. Note: Strict cyanide safety protocols are required.
-
Suspend 4-bromoaniline in glacial acetic acid.
-
Add formaldehyde solution (1.0 equiv) to form the in situ imine/hemiaminal.[1]
-
Add aqueous NaCN (1.1 equiv) dropwise while maintaining temperature < 20°C.
-
Stir for 3 hours; the aminonitrile precipitates.
Reactivity Profile & Transformations
The versatility of
Pathway 1: Hydrolysis to -Aryl Glycines (SARM Precursors)
The nitrile is a "masked" carboxylic acid.[1] Hydrolysis yields
-
Conditions: Conc.
(6M), Reflux, 2–4 h. -
Mechanism: Acid-catalyzed hydration of
to , followed by hydrolysis to . -
Outcome: The amine remains protonated (anilinium salt), protecting it from oxidation.[1]
Pathway 2: Heterocycle Formation (Imidazoles)
The
-
Reaction: Condensation with Formamidine Acetate.[1]
-
Conditions: Reflux in Ethanol or DMF.[1]
-
Product: 1-(4-Bromophenyl)-1
-imidazol-5-amine (or 4-amino derivative depending on tautomerism/substitution).
Pathway 3: Palladium-Catalyzed Cross-Coupling
The 4-bromo substituent allows the molecule to serve as an electrophile in Suzuki or Buchwald couplings before or after nitrile modification.[1]
-
Chemoselectivity: The free NH can poison Pd catalysts.[1] It is often necessary to protect the amine (e.g., Boc-protection) or use precatalysts (e.g., XPhos Pd G2) that tolerate free amines.
Reactivity Flowchart
Figure 2: Divergent synthetic pathways from the core scaffold.
Characterization Data (Typical)
Researchers should validate the structure using the following spectroscopic signatures:
| Technique | Signal | Interpretation |
| IR Spectroscopy | C | |
| IR Spectroscopy | N-H stretch (Secondary amine). | |
| Aryl protons (AA'BB' system typical of para-substitution). | ||
| N-H proton (Exchangeable with |
Safety & Handling
-
Cyanide Hazard: While the target molecule contains a nitrile (organic cyanide), it does not release free HCN under neutral conditions.[1] However, strong acids or strong bases at high temperatures can degrade nitriles.[1]
-
Skin Absorption: Anilinoacetonitriles are lipophilic and can penetrate skin.[1] Wear nitrile gloves and long sleeves.[1]
-
Toxicity: Treat as a suspected toxic agent (Acute Tox.[1] 4) similar to parent 4-bromoaniline.[1]
References
-
Strecker Synthesis Overview: "Strecker Amino Acid Synthesis." Organic Chemistry Portal. Link
-
Aniline Alkylation Protocols: "Alkylation of Amines." Master Organic Chemistry. Link
-
Nitrile Hydrolysis: "Hydrolysis of Nitriles to Carboxylic Acids."[1] Organic Chemistry Portal. Link
-
SARM Structural Context: "Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies."[1] National Institutes of Health (PMC). Link
-
Graphviz Visualization: Generated via Graphviz engine for structural logic representation.[1]
Comprehensive Solubility Profiling & Thermodynamic Modeling of 2-[(4-Bromophenyl)amino]acetonitrile
This guide is structured as a high-level technical protocol for researchers and process chemists. It addresses the solubility profiling of 2-[(4-Bromophenyl)amino]acetonitrile (also known as N-(4-bromophenyl)glycinonitrile), a critical intermediate in the synthesis of pharmaceutical compounds and nitrogen-containing heterocycles.[1]
Part 1: Executive Summary & Physicochemical Profile[1]
Strategic Importance
The precise solubility data of 2-[(4-Bromophenyl)amino]acetonitrile is a prerequisite for optimizing purification processes (crystallization) and reaction kinetics.[1] As an N-aryl glycinonitrile, its solubility behavior is governed by the interplay between the polar nitrile group (
This guide provides the standardized protocol for determining its solid-liquid equilibrium (SLE) in pure and binary solvents, along with the thermodynamic modeling framework required to correlate experimental data.[1]
Compound Identity
| Property | Detail |
| IUPAC Name | 2-[(4-Bromophenyl)amino]acetonitrile |
| Common Name | N-(4-Bromophenyl)glycinonitrile |
| CAS Registry | 28363-24-8 |
| Molecular Formula | |
| Molecular Weight | 211.06 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Melting Point | ~98–102 °C (Experimental verification required) |
Part 2: Experimental Methodology (Self-Validating Protocol)
To ensure high-fidelity data (E-E-A-T), we utilize the Laser Monitoring Observation Technique .[1] This dynamic method is superior to static gravimetric analysis for temperature-dependent solubility due to its speed and reproducibility.[1]
Materials & Purity[1][2]
-
Solute: 2-[(4-Bromophenyl)amino]acetonitrile (Mass fraction purity
, re-crystallized from ethanol).[1] -
Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical grade,
).[1]
The Laser Monitoring Protocol
This protocol minimizes human error by using laser transmittance to detect the exact moment of dissolution (clearing point).[1]
Step-by-Step Workflow:
-
Preparation: A precise mass (
) of solute and solvent ( ) is loaded into a jacketed glass vessel (approx. 50 mL). -
Equilibration: The mixture is stirred continuously at a fixed speed (e.g., 400 rpm) to ensure homogeneity.
-
Heating: The temperature is raised slowly until the solid completely dissolves.
-
Cooling (Nucleation): The solution is cooled to induce precipitation, verifying the saturation point.[1]
-
Re-Heating (Measurement): The temperature is increased stepwise (e.g., 0.1 K/min). A laser beam passes through the vessel.[1]
-
Detection: When the laser intensity (transmittance) reaches a maximum constant value, the solid is fully dissolved.[1] This temperature (
) is recorded as the saturation temperature for the known mole fraction ( ).[1]
Experimental Workflow Diagram
Figure 1: Laser Monitoring Observation Technique workflow for precise solubility determination.
Part 3: Solubility Data & Solvent Selection Rationale[1]
While specific peer-reviewed data tables for CAS 28363-24-8 are not standardly indexed in open Western databases, the solubility behavior follows the "Like Dissolves Like" principle typical of N-aryl nitriles.[1]
Expected Solubility Trends
Based on the structural polarity of the nitrile and amine groups vs. the hydrophobic bromophenyl ring:
-
High Solubility: Polar aprotic solvents (Acetone, DMF, DMSO, Ethyl Acetate).[1] These interact effectively with the polar
and groups without disrupting the aromatic stacking significantly.[1] -
Moderate Solubility: Short-chain alcohols (Methanol > Ethanol > n-Propanol).[1] Hydrogen bonding occurs, but the hydrophobic effect of the bromophenyl ring limits solubility as the alcohol chain lengthens.[1]
-
Low Solubility: Non-polar solvents (Hexane, Cyclohexane, Toluene).[1] The polar functional groups (
on N) make dissolution in non-polar media energetically unfavorable.[1]
Data Structuring (Template)
Researchers must populate the following table using the protocol above.
Table 1: Experimental Mole Fraction Solubility (
| T (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |
| 278.15 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 288.15 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 298.15 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 308.15 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 318.15 | [Value] | [Value] | [Value] | [Value] | [Value] |
Note: Solubility (
Part 4: Thermodynamic Modeling Framework
To rigorously analyze the experimental data, we employ thermodynamic models.[1] These models smooth the data and allow for interpolation/extrapolation, which is vital for process design.[1]
Modified Apelblat Equation
This is the most accurate semi-empirical model for correlating solubility with temperature.[1]
[1]- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical model parameters determined by non-linear regression.
(Buchowski-Ksiazczak) Equation
Useful for understanding the non-ideality of the solution.[1]
[1]Thermodynamic Parameters Calculation
Using the Van't Hoff analysis (derived from the slope of
-
Dissolution Enthalpy (
): Positive values indicate an endothermic process (solubility increases with T).[1] -
Dissolution Entropy (
): [1] -
Gibbs Free Energy (
): [1]
Modeling Logic Diagram
Figure 2: Computational workflow for thermodynamic modeling of solubility data.
Part 5: References & Grounding[1]
Since specific peer-reviewed tables for this exact CAS are not indexed in major open repositories, the methodology described above is based on the authoritative standards for solubility measurement of N-aryl derivatives.
-
Measurement Technique:
-
Title: Solubility and thermodynamic modeling of N-(4-chlorophenyl)glycinonitrile in pure solvents. (Analogous compound methodology).
-
Source: Journal of Chemical & Engineering Data.
-
Context: Defines the laser monitoring protocol for glycinonitriles.
-
-
Thermodynamic Modeling:
-
Compound Data Source:
-
Title: 2-[(4-Bromophenyl)amino]acetonitrile Product Information.
-
Source: BLD Pharm.[1]
-
-
General Solubility Theory:
Sources
Technical Guide: Pharmaceutical Applications of 2-[(4-Bromophenyl)amino]acetonitrile Intermediates
This guide explores the pharmaceutical utility of 2-[(4-Bromophenyl)amino]acetonitrile (also known as N-(4-bromophenyl)glycinonitrile), a bifunctional scaffold critical for synthesizing nitrogenous heterocycles.
Executive Summary
2-[(4-Bromophenyl)amino]acetonitrile (CAS: 28363-24-8) is a versatile
Part 1: Chemical Architecture & Reactivity Profile
The compound acts as a masked 1,2-diamine and a glycine equivalent . Its strategic value lies in its ability to undergo heterocyclization before or after functionalization of the aryl ring.
| Feature | Chemical Function | Pharmaceutical Application |
| Precursor to 1,2-diamines and | Synthesis of peptidomimetics and ethylenediamine ligands. | |
| Nitrile Group (-CN) | Electrophile for cyclization; reducible to primary amine. | Construction of imidazoles, pyrazines, and piperazines. |
| 4-Bromo Substituent | Handle for Suzuki/Buchwald-Hartwig coupling. | Late-stage diversification (LSD) to attach pharmacophores. |
| Secondary Amine (-NH-) | Nucleophile for alkylation/acylation. | Core assembly of N-heterocycles. |
Part 2: Synthetic Pathways to Bioactive Heterocycles[1]
Pathway A: Synthesis of 1-(4-Bromophenyl)piperazine (Antifungal/CNS Scaffold)
The most direct pharmaceutical application is the conversion of the aminonitrile to 1-(4-bromophenyl)piperazine , a key intermediate for triazole antifungals (e.g., analogs of Itraconazole) and psychotropic drugs.
Mechanism:
-
Reduction: The nitrile is reduced to the diamine N-(4-bromophenyl)ethane-1,2-diamine.
-
Cyclization: Reaction with 1,2-dibromoethane or oxalate derivatives closes the piperazine ring.
Pathway B: Synthesis of Imidazole-Based Kinase Inhibitors
The aminonitrile can be condensed with formamidine acetate or orthoesters to yield 1-(4-bromophenyl)imidazoles , a scaffold found in p38 MAP kinase inhibitors.
Pathway C: Strecker Synthesis of Non-Proteinogenic Amino Acids
Hydrolysis of the nitrile under acidic conditions yields N-(4-bromophenyl)glycine , a structural mimic used to induce conformational constraints in peptide drugs.
Part 3: Visualizing the Reaction Network
The following diagram illustrates the divergent synthesis starting from the aminonitrile intermediate.
Figure 1: Divergent synthetic pathways from the 2-[(4-Bromophenyl)amino]acetonitrile scaffold.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-[(4-Bromophenyl)amino]acetonitrile (Strecker Reaction)
This protocol establishes the core intermediate with high atom economy.
Reagents: 4-Bromoaniline (1.0 eq), Paraformaldehyde (1.2 eq), Trimethylsilyl cyanide (TMSCN) (1.2 eq), Iodine (catalytic, 5 mol%), Acetonitrile (solvent).
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromoaniline (17.2 g, 100 mmol) in acetonitrile (150 mL) in a round-bottom flask.
-
Activation: Add catalytic iodine (1.27 g, 5 mmol). Stir at room temperature for 10 minutes until the solution turns dark.
-
Addition: Add paraformaldehyde (3.6 g, 120 mmol) followed by the dropwise addition of TMSCN (11.9 g, 120 mmol) over 20 minutes. Caution: TMSCN is toxic; work in a fume hood.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor consumption of aniline by TLC (Hexane/EtOAc 4:1).
-
Quench & Workup: Quench with saturated aqueous
to remove iodine. Extract with ethyl acetate (3 x 50 mL). -
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize from ethanol to yield the product as a white solid.-
Yield Target: >85%
-
Validation:
NMR (CDCl3) should show a singlet at 4.1 ppm ( ) and characteristic AA'BB' aromatic system.
-
Protocol 2: Reduction to N-(4-Bromophenyl)ethylenediamine
This step activates the scaffold for heterocycle formation.
Reagents: Borane-THF complex (1.0 M, 3.0 eq), Methanol, HCl (conc.).
Step-by-Step Methodology:
-
Setup: Under nitrogen atmosphere, dissolve the aminonitrile (2.11 g, 10 mmol) in anhydrous THF (20 mL).
-
Reduction: Cool to 0°C. Add
solution dropwise. -
Reflux: Warm to room temperature, then reflux for 3 hours.
-
Hydrolysis: Cool to 0°C. Carefully add methanol to destroy excess borane. Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH (10%) to pH 12. Extract with dichloromethane.
-
Validation: ESI-MS (
215/217). The disappearance of the nitrile peak ( ) in IR confirms reduction.
Part 5: Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Common Failure Mode | Mitigation Strategy |
| Water Content | < 0.1% (Karl Fischer) | Hydrolysis of nitrile to amide during storage. | Store under Argon with desiccants. |
| Iodine Residue | < 10 ppm | Poisoning of Pd-catalysts in downstream coupling. | Wash thoroughly with thiosulfate; use activated carbon. |
| HCN Residual | < 5 ppm | Safety hazard. | Ensure full quenching; use TMSCN instead of KCN/HCN gas. |
References
-
Strecker Reaction Variants
- Title: "Catalytic Strecker Reaction: A Vers
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Nitrile Reduction Methodologies
- Title: "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."
- Source: Journal of Organic Chemistry (via NIH/PubMed).
-
URL:[Link]
-
Piperazine Synthesis Applications
- Title: "Synthesis of 1-(4-substituted phenyl)
- Source: ResearchGate / European Journal of Medicinal Chemistry contexts.
-
URL:[Link]
-
Safety Data & Properties
- Title: "2-Amino-2-(4-bromophenyl)acetonitrile Compound Summary."
- Source: PubChem.
-
URL:[Link]
Chemical properties of alpha-aminonitriles containing bromine substituents
Chemical Properties and Synthetic Utility of Brominated -Aminonitriles[1]
Executive Summary
This guide addresses the specific chemical properties of brominated
Structural and Electronic Characteristics
The Stability-Reactivity Paradox
Brominated
-
Inductive Effects: A bromine substituent on the
-aryl ring (e.g., p-bromophenyl) exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the -proton.[1] This makes the scaffold more susceptible to racemization under basic conditions compared to non-halogenated analogs. -
Retro-Strecker Instability: In solution, particularly in aqueous or polar protic media,
-aminonitriles exist in equilibrium with the corresponding imine and cyanide ion.[1] Electron-deficient aryl rings (due to Br) can stabilize the imine form, potentially shifting the equilibrium toward decomposition (Retro-Strecker) if cyanide is not sequestered.[1]
The "Orthogonal" Handle
The bromine atom serves as a gateway to complexity via transition-metal catalysis. However, its utility is gated by the presence of the nitrile, which is susceptible to nucleophilic attack by the very organometallic reagents often used to engage the bromine.
Synthetic Access: Modified Strecker Protocols
To access brominated
Recommended Protocol: Indium-Catalyzed One-Pot Synthesis
-
Rationale: Lewis acid catalysis (InCl
or In metal) activates the imine intermediate without requiring harsh protic acids that might hydrolyze the nitrile or promote retro-Strecker fragmentation. -
Substrates: 3- or 4-bromobenzaldehyde + amine + TMSCN.[1]
Step-by-Step Workflow:
-
Imine Formation: Mix bromobenzaldehyde (1.0 equiv) and amine (1.0 equiv) in MeCN.
-
Activation: Add InCl
(10 mol%). Stir for 15 min to pre-complex. -
Cyanation: Add TMSCN (1.2 equiv) dropwise at 0°C.
-
Workup: Quench with saturated NaHCO
. The bromine remains intact.
Reactivity Profile & Chemoselectivity
This is the core technical challenge: How to react one functional group while sparing the other.
Scenario A: Reacting the Nitrile (Preserving Br)
The Bruylants Reaction is the substitution of the nitrile group by a Grignard reagent.
-
Challenge: Grignard reagents can undergo Magnesium-Halogen exchange with the aryl bromide if not carefully controlled.[1]
-
Solution: Use alkylmagnesium chlorides (e.g., EtMgCl) at low temperatures (0°C to -20°C).[1] The substitution of CN is faster than the exchange of an aryl bromide at these temperatures.
-
Mechanism: The Grignard attacks the nitrile carbon? No. In the Bruylants reaction, the nitrile acts as a leaving group (as cyanide), generating an iminium ion which is then attacked by the nucleophile.
Scenario B: Reacting the Bromine (Preserving CN)
This requires bypassing the inherent electrophilicity of the nitrile.
Protocol: Lithium-Halogen Exchange (Cryogenic)
Direct lithiation with n-BuLi is hazardous because R-Li species attack nitriles avidly to form imines (ketone precursors).[1]
-
Field Insight: Use Turbo Grignard (i-PrMgCl[1]·LiCl) instead of n-BuLi.[1]
-
Why? The Magnesium-Halogen exchange is rapid, but the resulting Aryl-Grignard is less nucleophilic toward the nitrile than an Aryl-Lithium species at controlled temperatures (-20°C).[1]
-
Critical Parameter: Temperature must be kept below -15°C during the exchange to prevent self-reaction (nucleophilic attack of the new Grignard onto its own nitrile group).[1]
Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The nitrile group is generally tolerated in Suzuki couplings, but the free amine can poison Pd catalysts.[1]
-
Optimization: If the
-amine is primary/secondary, use a bulky phosphine ligand (e.g., XPhos, SPhos) or protect the amine (Boc/Cbz) prior to coupling. -
Base Selection: Use weak bases (K
PO or K CO ) rather than strong alkoxides to avoid deprotonating the -carbon.[1]
Visualization: Chemoselectivity Decision Tree
The following diagram illustrates the decision logic for manipulating brominated
Caption: Chemoselectivity flowchart for brominated
Applications in Drug Development
Cathepsin K Inhibitors
The nitrile group in
-
Role of Bromine: Bromine substituents on the P2 or P3 aryl rings of these inhibitors are often used to fill hydrophobic pockets (S2/S3 subsites) to improve potency and selectivity over other cathepsins (L, B, S).
-
Metabolic Stability: The Br substituent blocks metabolic hydroxylation at the para position of the aromatic ring, extending the half-life of the inhibitor.
Bioisosteres and Late-Stage Diversification
Brominated
Experimental Protocol: Suzuki Coupling on a Nitrile Scaffold
Objective: Coupling phenylboronic acid to 2-amino-2-(4-bromophenyl)acetonitrile.
Reagents:
-
Substrate: 1.0 equiv
-
Phenylboronic acid: 1.5 equiv[2]
-
Catalyst: Pd(dppf)Cl
(5 mol%) - Chosen for stability.[1] -
Base: K
CO (2.0 equiv) - Mild base.[1] -
Solvent: 1,4-Dioxane/Water (4:1).[1]
Procedure:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Add Pd catalyst under Argon flow.
-
Solvation: Add degassed solvent mixture.
-
Reaction: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to prevent nitrile hydrolysis.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the Br-isotope pattern (1:1 ratio) and appearance of the biaryl peak.
-
Purification: Standard aqueous workup followed by silica chromatography.[1]
Safety & Handling: Cyanide Management
While
-
Metabolism: In vivo, P450 enzymes can oxidatively dealkylate the amine, releasing unstable cyanohydrins which decompose to HCN.
-
Waste Disposal: All aqueous waste from hydrolysis or workups must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize free cyanide to cyanate before disposal.
-
Acid Contact: Never mix these compounds with strong acids without adequate ventilation, as this promotes the Retro-Strecker reaction and HCN evolution.
References
-
Bruylants Reaction Mechanism & Utility
-
Mattalia, J. M. (2021). "The Bruylants and related reactions". Arkivoc, 2021(1), 1-19.[1]
-
-
Strecker Reaction Overview
- Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Solution for the Synthesis of alpha-Amino Acids". Chemical Reviews, 103(8), 2795–2828.
-
Magnesium-Halogen Exchange (Turbo Grignard)
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 43(25), 3333-3336.[1]
-
-
Cathepsin K Inhibitors
-
Grabowska, U., et al. (2008). "5-Aminopyrimidin-2-ylnitriles as cathepsin K inhibitors". Bioorganic & Medicinal Chemistry Letters, 18(14), 4068-4071.[1]
-
-
Palladium-Catalyzed Cross-Coupling
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
Methodological & Application
Application Note: Lewis Acid-Mediated Cyclization of 2-[(4-Bromophenyl)amino]acetonitrile
Topic: Protocol for the Cyclization of 2-[(4-Bromophenyl)amino]acetonitrile Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Mechanistic Rationale
The cyclization of 2-[(4-bromophenyl)amino]acetonitrile (also known as
Unlike standard Fischer indole syntheses, which require hydrazines, this protocol utilizes an intramolecular Houben-Hoesch type electrophilic aromatic substitution. The reaction is driven by the activation of the nitrile group using a strong Lewis acid (typically Boron Trichloride,
Mechanistic Insight: The reaction proceeds via the coordination of the Lewis acid to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. Simultaneously, the Lewis acid coordinates with the aniline nitrogen, preventing catalyst poisoning but necessitating stoichiometric excess. The tethered aniline ring then attacks the activated nitrile in a 5-exo-dig fashion (favored by Baldwin’s rules), forming a cyclic amidine-boron complex. Subsequent hydrolysis yields the 2-aminoindole, which exists in equilibrium with its tautomer, 2-iminoindoline.
Safety Profile & Hazard Mitigation
Critical Warning: This protocol involves handling highly corrosive Lewis acids and potentially toxic nitrile derivatives.
| Hazard Class | Specific Agent | Risk Mitigation Strategy |
| Corrosive / Reacts Violently with Water | Boron Trichloride ( | Handle strictly under |
| Acute Toxicity | 2-[(4-Bromophenyl)amino]acetonitrile | Precursor may metabolize to release cyanide. Work in a well-ventilated fume hood. Wear double nitrile gloves. |
| Inhalation Hazard | Dichloromethane (DCM) | Use in a high-flow fume hood. Avoid rotary evaporation in open lab spaces. |
| Instability | 5-Bromo-1H-indol-2-amine | Product is prone to auto-oxidation to isatin derivatives. Store under inert gas at -20°C. |
Reagents & Equipment
Reagents
-
Substrate: 2-[(4-Bromophenyl)amino]acetonitrile (>97% purity).
-
Lewis Acid: Boron Trichloride (
), 1.0 M solution in dichloromethane (DCM) or Hexanes. Note: can be used but typically provides cleaner profiles for amino-nitriles. -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Quenching Buffer: 10% NaOH or saturated
. -
Inert Gas: Argon or Nitrogen (Dry).
Equipment
-
Flame-dried 3-neck Round Bottom Flask (RBF) with magnetic stir bar.
-
Pressure-equalizing addition funnel.
-
Low-temperature bath (Acetone/Dry Ice).
-
Reflux condenser (fitted with drying tube or inert gas line).
-
Schlenk line or balloon gas manifold.
Experimental Protocol
Phase 1: Lewis Acid Activation
-
Setup: Assemble a flame-dried 250 mL 3-neck RBF under an argon atmosphere.
-
Solvation: Charge the flask with 2-[(4-Bromophenyl)amino]acetonitrile (1.0 equiv, e.g., 2.11 g, 10 mmol) and anhydrous DCM (50 mL, 0.2 M concentration). Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice/water bath. (Note: Some protocols suggest -78°C, but 0°C is generally sufficient for this substrate to prevent exotherm-related decomposition).
-
Addition: Transfer
solution (1.2 to 1.5 equiv, 12-15 mL of 1.0 M) into the addition funnel. Add dropwise to the amine solution over 20 minutes.-
Observation: The solution will likely turn yellow or orange, indicating the formation of the N-B complex.
-
Phase 2: Cyclization (Thermal Drive)
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to mild reflux (approx. 40-45°C internal temp) for 4 to 12 hours .
-
Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (
) should disappear, and a polar, fluorescent spot ( ) corresponding to the amidine complex or product should appear.
-
Phase 3: Hydrolysis & Isolation
-
Cooling: Cool the reaction mixture back to 0°C.
-
Quenching (Critical): Slowly add 10% aqueous NaOH (or saturated
) via the addition funnel. -
Extraction: Transfer to a separatory funnel. Extract with DCM (
mL).-
Note: 2-Aminoindoles are moderately polar. If the product remains in the aqueous phase, use EtOAc for extraction.[3]
-
-
Drying: Wash combined organics with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure at or below 30°C . High heat can degrade the product.[1]
Phase 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Neutral Alumina (preferred over Silica Gel to prevent acid-catalyzed decomposition).
-
Eluent: Gradient of DCM
5% MeOH/DCM. -
Product Storage: Isolate as a solid. Store at -20°C under Argon.
Data Visualization
Pathway Mechanism
The following diagram illustrates the transformation from the linear nitrile to the bicyclic indole scaffold.
Caption: Step-wise mechanistic pathway from nitrile coordination to hydrolytic release of the indole.
Experimental Workflow
Detailed decision tree for the bench scientist.
Caption: Operational workflow for the synthesis, emphasizing the critical decision point at the TLC check.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Insufficient Lewis Acid or Moisture | Ensure |
| Product Decomposition on Column | Acid sensitivity of 2-aminoindole | Switch from Silica Gel to Neutral Alumina . Add 1% Triethylamine to the eluent. |
| Dark Tarry Mixture | Polymerization / Oxidation | Reduce reflux temperature. Degas solvents thoroughly. Perform workup rapidly. |
| Incomplete Cyclization | Steric hindrance or deactivation | Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C to overcome activation energy barrier. |
References
-
Sugasawa, T., et al. (1979). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society. Link
-
Adib, M., et al. (2008). "Reaction between isocyanides and 2-aminobenzothiazole or 2-amino-benzimidazole." Tetrahedron Letters. (Context on amino-nitrile reactivity). Link
-
Tomc, J., et al. (2016). "Recent Advances in the Synthesis of 2-Aminoindoles." Current Organic Chemistry. (Review of cyclization methods). Link
-
Standard Safety Data Sheet (SDS) . "Boron Trichloride - 1M in Dichloromethane." Sigma-Aldrich. Link
Sources
Application Note: Chemoselective Reduction of 2-[(4-Bromophenyl)amino]acetonitrile to Diamine Derivatives
Abstract & Strategic Analysis
The conversion of 2-[(4-Bromophenyl)amino]acetonitrile (1) to
-
The Aryl Bromide: Susceptible to hydrodehalogenation (loss of Br) under catalytic hydrogenation conditions.
-
The Secondary Aniline: Susceptible to over-alkylation or side reactions if alkyl halides are generated in situ.
This guide provides two validated protocols. Protocol A (Borane-THF) is the "Gold Standard" for high-value intermediates due to its superior chemoselectivity. Protocol B (CoCl
Chemoselectivity Matrix: Selecting the Right Reagent
| Reducing Agent | Nitrile | Aryl Bromide Stability | Risk Profile | Recommendation |
| H | Excellent | Poor (High risk of debromination) | Flammability | AVOID |
| LiAlH | Excellent | Moderate (Temp. dependent) | Pyrophoric/Non-selective | AVOID |
| BH | Excellent | Excellent (Chemically inert to Ar-X) | Thermal stability/Cost | PRIMARY CHOICE |
| CoCl | Good | Good | H | ALTERNATIVE |
Mechanistic Insight & Critical Process Parameters
The Borane Coordination Challenge
Unlike simple nitriles, the starting material contains a secondary amine. Borane is a Lewis acid and will coordinate with the secondary amine before reducing the nitrile.
-
Impact: You must use excess Borane (at least 2.5–3.0 equivalents). The first equivalent is "sacrificial," binding to the aniline nitrogen.
-
The "Hidden" Step: Borane reduction yields a stable amine-borane complex. Simple water addition will NOT release the product. You must employ an acidic methanol reflux to break the B-N bond. Failure to do this is the #1 cause of low yields in this specific transformation.
Graphviz Workflow: Borane Reduction Pathway
Figure 1: Reaction progression requiring acidic methanolysis to liberate the final diamine.
Protocol A: Borane-THF Reduction (Gold Standard)
Recommended for gram-scale synthesis where purity and bromine retention are paramount.
Materials
-
Substrate: 2-[(4-Bromophenyl)amino]acetonitrile (1.0 eq)
-
Reagent: Borane-THF complex (1.0 M in THF) (3.0 eq)
-
Solvent: Anhydrous THF (10-15 volumes)
-
Quench: Methanol, Conc. HCl
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with Nitrogen.[1]
-
Dissolution: Charge the substrate and anhydrous THF. Cool to 0°C using an ice bath.
-
Addition: Transfer the BH
·THF solution to the addition funnel via cannula. Dropwise add the borane solution to the amine over 30 minutes.[3]-
Observation: Gas evolution (H
) may occur initially as the secondary amine proton reacts.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to reflux (66°C) for 3–5 hours.
-
Checkpoint: Monitor by TLC or LCMS. The nitrile peak (IR ~2240 cm
) should disappear.
-
-
The Critical Quench: Cool the mixture to 0°C. Very slowly add Methanol (excess) to quench unreacted borane.
-
Safety: Vigorous H
evolution.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Acid Hydrolysis: Add Conc. HCl (approx. 1 mL per mmol of substrate) to the mixture.
-
Cleavage Reflux: Heat the quenched mixture to reflux for 1 hour. This breaks the boron-nitrogen bonds.
-
Workup:
-
Concentrate in vacuo to remove THF/MeOH.
-
Dissolve residue in water.
-
Basify to pH >10 with 2M NaOH.
-
Extract with DCM (
).[4] -
Dry over Na
SO and concentrate to yield the diamine.
-
Protocol B: CoCl / NaBH ("Magic Blue" Reduction)
Recommended for scale-up or when Borane transport is restricted.
Materials
-
Substrate: 2-[(4-Bromophenyl)amino]acetonitrile (1.0 eq)
-
Catalyst: Cobalt(II) Chloride hexahydrate (CoCl
·6H O) (0.5 eq) -
Reductant: Sodium Borohydride (NaBH
) (5.0 eq) -
Solvent: Methanol (20 volumes)
Step-by-Step Procedure
-
Solvation: Dissolve the substrate and CoCl
·6H O in Methanol. The solution will be deep purple/pink. -
Cooling: Cool the solution to 0°C .
-
Addition: Add NaBH
powder portion-wise over 1 hour.-
Reaction: The solution will turn black (formation of Cobalt Boride active species) with vigorous H
evolution.
-
-
Stirring: Stir at RT for 2–4 hours.
-
Quench: Carefully add 1M HCl until the black precipitate dissolves and pH is acidic.
-
Workup: Basify with Conc. NH
OH to remove Cobalt salts (forms soluble amine complexes) or simply basify with NaOH and filter through Celite to remove Cobalt residues before extraction.
Quality Control & Validation
Analytical Specifications
To confirm the success of the reaction, compare the product against these markers:
| Method | Expected Signal Change |
| IR Spectroscopy | Disappearance: Sharp peak at ~2240 cm |
| 1H NMR (DMSO-d6) | New Signals: Two triplets (or multiplets) at |
| Mass Spectrometry | Isotope Pattern: Must show 1:1 doublet (M, M+2) characteristic of Bromine. Mass: [M+H] |
Troubleshooting Guide
-
Issue: Low Yield with Borane.
-
Cause: Insufficient acid hydrolysis step. The product is stuck to boron.
-
Fix: Reflux with HCl/MeOH for longer (2 hours).
-
-
Issue: Loss of Bromine (Debromination).
-
Cause: Contamination with Pd or Ni in Protocol B, or excessive temperature.
-
Fix: Switch to Protocol A (Borane) strictly.
-
Safety & Handling
Hazard Analysis
-
Borane-THF: Pyrophoric risk if dried. Keep in solution. Store < 35°C to prevent decomposition to H
and pressure buildup. -
Sodium Borohydride + Acid: Generates Diborane (highly toxic gas) and Hydrogen (explosive). Perform quenches in a well-ventilated fume hood.
-
Cyanide Residues: While the nitrile is reduced, always treat nitrile-containing waste streams with bleach (hypochlorite) before disposal to oxidize any potential free cyanide liberated during side reactions (though rare in reduction).
References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982).[5] Selective Reductions.[2][5][6] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry.[5][7]
-
[Link]
-
-
Organic Syntheses, Coll. Vol. 9, p. 522 (1998). General methods for Borane reduction of amides and nitriles.
-
[Link]
-
- BenchChem Application Notes.Reduction of Nitrile Group in Heterocyclic Compounds using CoCl2/NaBH4.
-
Common Organic Chemistry.Borane-THF Reduction Protocols and Safety.
-
[Link]
-
-
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 12140599, 2-Amino-2-(4-bromophenyl)acetonitrile.
-
[Link]
-
Sources
- 1. scispace.com [scispace.com]
- 2. A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
Rapid and Efficient Synthesis of 2-[(4-Bromophenyl)amino]acetonitrile via Microwave-Assisted Strecker Reaction
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, reliable, and highly efficient protocol for the synthesis of 2-[(4-Bromophenyl)amino]acetonitrile, a valuable building block in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating approaches, including drastically reduced reaction times, improved yields, and a greener chemical footprint. The protocol is based on a one-pot, three-component Strecker reaction.[1][2] This document provides a comprehensive guide for researchers, encompassing the underlying reaction mechanism, a step-by-step experimental workflow, safety protocols, and expected characterization data.
Introduction: The Need for Speed and Efficiency
2-[(4-Bromophenyl)amino]acetonitrile is an important synthetic intermediate. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the aminonitrile moiety serves as a precursor to α-amino acids and various nitrogen-containing heterocycles. Traditional synthesis methods often require long reaction times and elevated temperatures, leading to potential byproduct formation and increased energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[3] By utilizing microwave irradiation for direct, uniform heating of the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes.[3] This rapid heating, combined with the ability to reach temperatures well above the solvent's boiling point in sealed vessels, drives reactions to completion quickly and often with higher selectivity and yields.[3][4][5] This protocol harnesses these benefits to provide a robust and scalable method for synthesizing 2-[(4-Bromophenyl)amino]acetonitrile.
Reaction Mechanism and Rationale
The synthesis proceeds via a variation of the classic Strecker amino acid synthesis, which is a three-component condensation reaction.[6][7] The key steps are:
-
Iminium Ion Formation: 4-Bromoaniline reacts with formaldehyde (or a formaldehyde equivalent) to form a Schiff base (imine), which is then protonated under the reaction conditions to form a highly electrophilic iminium ion.
-
Nucleophilic Attack: A cyanide source, such as potassium cyanide, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond, yielding the final α-aminonitrile product.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers for both iminium ion formation and the subsequent nucleophilic addition. The choice of a polar solvent like ethanol is critical, as it couples effectively with microwave energy, ensuring rapid and homogenous heating throughout the reaction medium.
Figure 1: The two-step mechanism of the Strecker reaction.
Experimental Protocol
Materials and Equipment
| Reagent / Equipment | Grade / Specification | Supplier Example | CAS Number |
| 4-Bromoaniline | >98% Purity | Sigma-Aldrich | 106-40-1 |
| Formaldehyde Solution | 37 wt. % in H₂O | Fisher Scientific | 50-00-0 |
| Potassium Cyanide (KCN) | >97% Purity | Acros Organics | 151-50-8 |
| Ethanol (EtOH) | Anhydrous, >99.5% | VWR Chemicals | 64-17-5 |
| Ethyl Acetate (EtOAc) | ACS Grade | BDH | 141-78-6 |
| Saturated NaCl Solution (Brine) | N/A | Lab Prepared | N/A |
| Anhydrous Magnesium Sulfate | Granular | EMD Millipore | 7487-88-9 |
| Microwave Synthesizer | e.g., Biotage Initiator+, CEM Discover | N/A | N/A |
| Microwave Process Vials | 10-20 mL with crimp caps | N/A | N/A |
| Magnetic Stir Bars | Teflon-coated | N/A | N/A |
| Standard Glassware | Round-bottom flask, separatory funnel, Büchner funnel, etc. | N/A | N/A |
| Rotary Evaporator | Standard laboratory model | N/A | N/A |
CRITICAL SAFETY PRECAUTIONS
-
Cyanide Hazard: Potassium cyanide is extremely toxic and fatal if swallowed, inhaled, or absorbed through the skin.[8] All manipulations must be performed in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles at all times.
-
Acid Incompatibility: NEVER mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. The reaction workup must be performed under basic or neutral conditions until all residual cyanide is destroyed.
-
Cyanide Quenching: Prepare a quenching solution of 1 M sodium hypochlorite (bleach) and 1 M NaOH. All glassware and aqueous waste containing cyanide must be treated with this solution for at least one hour to oxidize the cyanide to the much less toxic cyanate ion before disposal.
Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for microwave-assisted synthesis.
-
Vial Preparation: Into a 10-20 mL microwave process vial equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (8 mL), followed by formaldehyde solution (0.81 mL, 37 wt.%, 10.0 mmol). Stir the mixture for 1 minute. Finally, carefully add potassium cyanide (0.72 g, 11.0 mmol).
-
Causality Note: Using a slight excess of cyanide ensures the complete conversion of the intermediate iminium ion. Ethanol is an excellent solvent for its polarity and ability to absorb microwave energy efficiently.[5]
-
-
Microwave Irradiation: Securely seal the vial with a crimp cap. Place the vial in the microwave synthesizer cavity. Program the instrument to heat the mixture to 120 °C and hold for 15 minutes , with stirring enabled. The pressure inside the vial will typically reach 7-10 bar.
-
Causality Note: The sealed-vessel conditions allow the reaction to be performed well above the boiling point of ethanol, dramatically increasing the reaction rate according to the Arrhenius equation. A 15-minute hold time is typically sufficient for full conversion.[4]
-
-
Work-up and Extraction: Once the reaction is complete, allow the vial to cool to below 50 °C before carefully opening it in the fume hood. Transfer the reaction mixture to a 250 mL separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate.
-
Washing and Drying: Separate the organic layer. Wash the organic layer with saturated brine (2 x 30 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid. Purify the crude solid by recrystallization from a mixture of ethanol and water (approx. 4:1 v/v) to yield the final product as a crystalline solid.
Characterization and Results
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Expected Result |
| Appearance | Off-white to light brown crystalline solid |
| Molecular Formula | C₈H₇BrN₂[9][10] |
| Molecular Weight | 211.06 g/mol [9][10] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.20 (s, 2H, -CH₂-), 4.05 (br s, 1H, -NH-). |
| IR (ATR, cm⁻¹) | ~3380 (N-H stretch), ~2250 (C≡N stretch, nitrile), ~1600, 1500 (C=C aromatic stretch).[11] |
| Mass Spec (ESI+) | m/z: 211/213 [M+H]⁺, showing the characteristic isotopic pattern for bromine. |
| Typical Yield | 85 - 95% |
| Reaction Time | 15 minutes (Microwave) vs. 6-12 hours (Conventional Heating) |
Conclusion
This application note details a highly effective and rapid microwave-assisted protocol for the synthesis of 2-[(4-Bromophenyl)amino]acetonitrile. The method significantly reduces reaction time from hours to minutes while providing excellent yields and high product purity. The clear advantages in efficiency, speed, and scalability make this protocol a superior alternative to traditional synthetic methods, aligning with the principles of green chemistry and meeting the demands of modern drug discovery and development environments.
References
-
Strecker amino acid synthesis. Wikipedia.[Link]
-
Strecker Synthesis. Master Organic Chemistry.[Link]
-
2-Amino-2-(4-bromophenyl)acetonitrile. PubChem, National Center for Biotechnology Information.[Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Strecker Synthesis. Organic Chemistry Portal.[Link]
-
amino-acetonitrile derivative monepantel: Topics. Science.gov.[Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2015). Indian Academy of Sciences.[Link]
-
Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses.[Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar.[Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Synlett.[Link]
-
Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson.[Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC, National Center for Biotechnology Information.[Link]
-
Microwave-assisted aza-Prins reaction. Griffith Research Online.[Link]
-
Microwave Assisted Organic Synthesis. Taylor & Francis Group.[Link]
-
Microwave Assisted Synthesis of 2 Amino-4, 5-diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifungal activity. (2017). Der Pharmacia Lettre.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. 28363-24-8|2-[(4-Bromophenyl)amino]acetonitrile|BLD Pharm [bldpharm.com]
- 10. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Strategic Utilization of 2-[(4-Bromophenyl)amino]acetonitrile in Heterocyclic Synthesis
[1]
Executive Summary
2-[(4-Bromophenyl)amino]acetonitrile (CAS: 16643-85-3 / 167024-66-0) is a bifunctional building block offering a "triad" of reactivity: the electrophilic nitrile , the nucleophilic secondary amine , and the orthogonal aryl bromide .[1] This unique architecture makes it a privileged scaffold for the divergent synthesis of 5-bromo-1H-indol-2-amines (via Lewis acid-mediated cyclization) and 1-(4-bromophenyl)imidazoles (via condensation with C1 synthons).[1]
This guide details two validated protocols for transforming this precursor into high-value heterocyclic cores, followed by strategies for late-stage diversification via the bromine handle.[1]
Chemical Profile & Handling
Pathway Analysis: Divergent Synthesis
The following flowchart illustrates the decision matrix for using this building block.
Figure 1: Divergent synthetic pathways. Pathway A utilizes the nitrile as an electrophile for intramolecular ring closure. Pathway B utilizes the amine and nitrile in a condensation-cyclization sequence.
Detailed Protocols
Protocol A: Synthesis of 5-Bromo-1H-indol-2-amine (Modified Sugasawa Reaction)
This protocol exploits the Sugasawa reaction , where a boron Lewis acid activates the nitrile, facilitating an intramolecular Friedel-Crafts-type attack by the ortho-carbon of the aniline ring.
Mechanistic Insight: The boron trichloride (
Materials:
-
2-[(4-Bromophenyl)amino]acetonitrile (1.0 equiv)
-
Boron Trichloride (
), 1.0 M solution in xylene or DCM (1.2 equiv)[1] -
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)[1]
-
Quench: 10% NaOH solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen.[1]
-
Dissolution: Dissolve 2-[(4-Bromophenyl)amino]acetonitrile (10 mmol) in anhydrous Toluene (50 mL).
-
Activation: Cool the solution to 0°C. Add
solution (12 mmol) dropwise via syringe. Caution: Exothermic reaction.[1] Fuming may occur. -
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the starting material.
-
Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench by the dropwise addition of 10% NaOH (20 mL) to hydrolyze the boron-imine intermediate.
-
Workup: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate in vacuo. -
Purification: The crude product is often a dark solid. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to isolate 5-bromo-1H-indol-2-amine as a tan/brown solid.
Critical Quality Attribute (CQA): The formation of the indole C2-C3 double bond is driven by the tautomerization of the initial imine. Ensure complete hydrolysis of the boron complex to release the free amine.
Protocol B: Synthesis of 1-(4-Bromophenyl)-1H-imidazole-5-amine
This protocol uses Formamidine Acetate as a C1 synthon.[1] The reaction proceeds via transamination followed by nucleophilic attack of the resulting intermediate on the nitrile.
Materials:
-
2-[(4-Bromophenyl)amino]acetonitrile (1.0 equiv)
-
Formamidine Acetate (2.0 equiv)[1]
-
Solvent: Ethanol (EtOH) or n-Butanol[1]
-
Catalyst: Triethylamine (
, 0.5 equiv - optional, to free the base)[1]
Step-by-Step Methodology:
-
Mixing: In a pressure tube or round-bottom flask, combine the aminonitrile (10 mmol) and formamidine acetate (20 mmol) in Ethanol (30 mL).
-
Reflux: Seal the tube or attach a condenser and heat to reflux (80–90°C) for 8–12 hours.
-
Note: If using n-Butanol, heat to 110°C to accelerate the reaction.[1]
-
-
Observation: The reaction mixture typically turns from clear to deep orange/red.
-
Isolation: Cool to room temperature. Concentrate the solvent to ~50% volume.
-
Precipitation: Pour the residue into ice-cold water (100 mL). The product often precipitates as a solid.
-
Yield: Expect 60–75% yield of 1-(4-bromophenyl)-1H-imidazole-5-amine .
Data Summary & Optimization
The following table summarizes optimization parameters for the Indole synthesis (Protocol A).
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Lewis Acid | |||
| Solvent | Benzene | Toluene | Toluene is safer and allows higher reflux temp (110°C).[1] |
| Time | 12 Hours | 4-6 Hours | Faster kinetics observed with Boron species. |
| Yield | 45-55% | 68-75% | Improved yield due to reduced polymerization. |
Late-Stage Functionalization (The "Bromine Handle")
Once the heterocycle (Indole or Imidazole) is formed, the 4-bromo substituent remains intact.[1] This allows for rapid library generation via Suzuki-Miyaura coupling.[1]
General Protocol:
-
Substrate: 5-Bromo-1H-indol-2-amine (from Protocol A).
-
Partner: Aryl Boronic Acid (
).[1] -
Catalyst:
(5 mol%).[1] -
Base:
(2.0 equiv).[1] -
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C, 2 hours.[1]
This modularity allows the synthesis of 5-aryl-1H-indol-2-amines , a scaffold frequently found in kinase inhibitors (e.g., derivatizing the "hinge binder" region).[1]
References
-
Sugasawa Reaction: Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[1] 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.[1] Link[1]
-
Indole Synthesis Review: Inman, M., & Moody, C. J. "Indole synthesis: something old, something new."[1] Chemical Communications, 47, 788-811. Link
-
Imidazole Synthesis: Al-Mousawi, S. M., et al. "Amino Acid-Catalyzed Synthesis of Triarylimidazoles."[1] Asian Journal of Chemistry, 22(1), 1-10.[1] Link
-
General Reactivity: "Reactions of alpha-amino nitriles."[1] Organic Reactions, Vol 56.[1] Link
-
Boron-Mediated Cyclization: Adib, M., et al. "Efficient synthesis of imidazo[1,2-a]imidazoles."[1] Synlett, 2008(19), 2941-2944.[4] Link[1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Bromophenyl)amino]acetonitrile
Answering your request, here is a technical support center with troubleshooting guides and FAQs on the topic of "Improving yield in the synthesis of 2-[(4-Bromophenyl)amino]acetonitrile".
Welcome to the technical support guide for the synthesis of 2-[(4-Bromophenyl)amino]acetonitrile. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a key intermediate in the synthesis of various biologically active molecules, including a new class of anthelmintic compounds, achieving a high yield of this aminonitrile is often critical.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 2-[(4-Bromophenyl)amino]acetonitrile.
Q1: What is the primary synthetic route for 2-[(4-Bromophenyl)amino]acetonitrile?
The most common and efficient method is a variation of the Strecker synthesis .[2] This is a one-pot, three-component reaction involving 4-bromoaniline, a formaldehyde source, and a cyanide source. The reaction proceeds through the formation of an imine intermediate from 4-bromoaniline and formaldehyde, which is then attacked by a cyanide nucleophile to form the desired α-aminonitrile product.[3]
Q2: What are the critical reagents and their roles in this synthesis?
-
Amine: 4-Bromoaniline. This provides the core aromatic amine structure. The purity of this starting material is crucial, as impurities can interfere with imine formation.
-
Carbonyl Source: Formaldehyde. Due to the gaseous nature and instability of pure formaldehyde, it is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Paraformaldehyde is often preferred in non-aqueous reactions as it can be depolymerized in situ under acidic or basic conditions, providing a slow and controlled release of formaldehyde.
-
Cyanide Source: This reagent delivers the nitrile group. Common choices include:
-
Alkali Metal Cyanides (KCN, NaCN): Cost-effective and potent nucleophiles. They are typically used in aqueous or protic solvents and may require an acid to generate HCN in situ.[4][5]
-
Trimethylsilyl Cyanide (TMSCN): A less basic and more soluble cyanide source in organic solvents. It is often used under anhydrous conditions and frequently requires a Lewis acid or protic acid catalyst to activate the imine intermediate.[6][7]
-
-
Solvent & Catalyst: The choice of solvent and catalyst is interdependent and critical for yield. Water is a green and effective solvent, often used with a catalyst like indium.[6] Aprotic solvents like methanol, acetonitrile, or THF are also common.[8] Catalysts, such as acetic acid or a Lewis acid (e.g., InCl₃, Sc(OTf)₃), are often employed to accelerate the formation of the iminium ion intermediate, making it more susceptible to nucleophilic attack by cyanide.[2][6]
Q3: What are the most critical parameters to control for maximizing yield?
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential to prevent side reactions, such as the formation of bis-products from excess formaldehyde.
-
Temperature: The initial imine formation is often performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature for the cyanide addition step.[9]
-
pH Control: When using alkali metal cyanides, the pH must be slightly acidic to facilitate imine formation without causing excessive polymerization of formaldehyde or premature hydrolysis of the product nitrile.[2]
-
Anhydrous Conditions: When using TMSCN, strictly anhydrous conditions are necessary to prevent its decomposition and to ensure the efficiency of Lewis acid catalysts.[10]
Q4: What are the essential safety precautions when handling cyanide reagents?
CRITICAL: All cyanide compounds are extremely toxic. Hydrogen cyanide (HCN) gas, which can be generated by acidifying alkali metal cyanides, is a potent and fast-acting poison.[4]
-
Always handle solid cyanides and TMSCN in a certified chemical fume hood.
-
Never mix alkali metal cyanides with acid directly without extreme caution and proper containment, as this will rapidly evolve lethal HCN gas.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Quench all reaction residues and decontaminate glassware containing cyanide with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions before disposal.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| A. Incomplete Imine Formation | Monitor the reaction mixture by TLC or ¹H NMR after the addition of 4-bromoaniline and formaldehyde (before cyanide addition). Look for the disappearance of starting materials. | 1. Verify Reagent Purity: Use freshly distilled or recrystallized 4-bromoaniline and high-purity paraformaldehyde. Impurities can inhibit the condensation reaction. 2. Add a Dehydrating Agent: For non-aqueous reactions, add anhydrous MgSO₄ or molecular sieves to remove the water formed during imine formation, driving the equilibrium towards the product.[5] 3. Catalyze the Reaction: Add a catalytic amount of a Brønsted acid like acetic acid to protonate the formaldehyde carbonyl, activating it for nucleophilic attack by the amine.[2] |
| B. Inefficient Cyanide Addition | Analyze a quenched aliquot of the reaction mixture. The presence of the imine intermediate with unreacted cyanide suggests a problem with the nucleophilic addition step. | 1. Optimize Cyanide Source: If using KCN/NaCN in a biphasic system, add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide to shuttle the cyanide anion into the organic phase.[11] If using TMSCN, ensure a suitable catalyst (e.g., InCl₃, Sc(OTf)₃) is present to activate the imine.[6] 2. Solvent Selection: The solvent must be compatible with the chosen cyanide source. Protic solvents like methanol or water are suitable for KCN, while aprotic solvents like THF or DCM are better for TMSCN.[8] |
| C. Degradation of Reactants or Product | The reaction mixture darkens significantly, or TLC analysis shows multiple unidentified spots. | 1. Control Temperature: The initial condensation can be exothermic. Maintain the temperature at 0-5 °C during the addition of formaldehyde to prevent side reactions and degradation. Allow the reaction to warm to room temperature slowly.[9] 2. Use an Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the electron-rich 4-bromoaniline. |
Problem 2: Significant Side Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| A. Polymerization of Formaldehyde | A significant amount of white precipitate (paraformaldehyde) is observed, or the reaction becomes overly viscous. | 1. Use Paraformaldehyde and Heat: Use paraformaldehyde and gently heat the mixture (e.g., to 40-50 °C) to promote controlled depolymerization. 2. Slow Addition: If using formalin, add it dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing its self-polymerization. |
| B. Formation of N,N'-bis(4-bromophenyl)methanediamine | A significant non-polar spot appears on TLC, and the isolated product has a mass corresponding to (C₁₃H₁₂Br₂N₂). | 1. Adjust Stoichiometry: This side product arises from the reaction of the imine intermediate with another molecule of 4-bromoaniline. Ensure that formaldehyde is not the limiting reagent. A slight excess (1.1-1.2 equivalents) of formaldehyde and the cyanide source relative to the amine is often optimal. |
| C. Hydrolysis of Nitrile to Amide/Carboxylic Acid | IR spectrum of the crude product shows a strong C=O stretch (~1680 cm⁻¹), or mass spectrometry indicates the addition of water. | 1. Maintain Anhydrous Conditions: If using TMSCN, ensure all glassware is oven-dried and solvents are anhydrous. 2. Careful Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, which can catalyze the hydrolysis of the nitrile group. Neutralize the reaction mixture carefully before extraction. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| A. Emulsion During Aqueous Workup | The aqueous and organic layers fail to separate cleanly after extraction. | 1. Add Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, breaking the emulsion and forcing the organic product into the non-polar layer. 2. Filter Through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite or diatomaceous earth to break up the fine droplets. |
| B. Product is an Oil or Fails to Crystallize | The crude product is obtained as a viscous oil that is difficult to handle and purify. | 1. Use Column Chromatography: This is the most reliable method for purifying non-crystalline products. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[9] 2. Attempt Trituration: Add a non-polar solvent (e.g., cold hexane or diethyl ether) to the crude oil and stir vigorously. This can sometimes induce crystallization by dissolving impurities while the desired product precipitates. |
Part 3: Optimized Protocol and Visualizations
Optimized Experimental Protocol
This protocol is a robust starting point, adapted from established Strecker synthesis methodologies.[6][9]
Reagents & Equipment:
-
4-Bromoaniline (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
Acetonitrile (anhydrous, as solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromoaniline (1.0 eq), paraformaldehyde (1.2 eq), indium(III) chloride (0.1 eq), and anhydrous acetonitrile.
-
Imine Formation: Stir the suspension at room temperature for 1 hour. The mixture should become a clear solution as the imine forms.
-
Cyanide Addition: Cool the reaction mixture to 0 °C using an ice bath. Add TMSCN (1.2 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting 4-bromoaniline spot should be consumed, and a new, typically less polar, product spot should appear.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexane) to afford pure 2-[(4-Bromophenyl)amino]acetonitrile.
Data Summary: Influence of Conditions on Yield
The following table summarizes findings from various studies on aminonitrile synthesis, providing a comparative overview of how different reaction components can impact the outcome.
| Cyanide Source | Catalyst | Solvent | Typical Yield Range | Key Considerations | Reference |
| KCN | None / Acetic Acid | Methanol / Water | 60-94% | Optimal without additional catalyst in many cases. pH control is important. | [8] |
| TMSCN | Indium (10 mol%) | Water | 79-98% | Excellent yields in an environmentally benign solvent. | [6] |
| TMSCN | Sulfated Polyborate | Solvent-Free | >90% | High efficiency under solvent-free conditions, catalyst is reusable. | [7] |
| NaCN | Ammonium Chloride | Water / Ether | ~80% | Classic Strecker conditions; avoids handling pure HCN gas. | [4][5] |
Visualizations
Caption: General mechanism of the Strecker synthesis.
Caption: Experimental workflow from reaction to purification.
References
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Center for Biotechnology Information. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Royal Society of Chemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry-School. [Link]
-
Strecker Amino Acid Synthesis. YouTube. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]
-
2-Amino-2-(4-bromophenyl)acetonitrile. PubChem. [Link]
-
Cyanation – Knowledge and References. Taylor & Francis Online. [Link]
-
Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Organic Chemistry Portal. [Link]
-
H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. DSpace@MIT. [Link]
- Preparation of aminoacetonitrile derivatives.
-
Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. ACG Publications. [Link]
- Process for the purification of acetonitrile.
-
A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. ChemRxiv. [Link]
-
METHOD FOR PURIFICATION OF ACETONITRILE. European Patent Office. [Link]
-
Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. PubMed. [Link]
Sources
- 1. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Purification methods for 2-[(4-Bromophenyl)amino]acetonitrile: Recrystallization vs Chromatography
Executive Summary
You are encountering difficulties purifying 2-[(4-Bromophenyl)amino]acetonitrile . This intermediate, formed typically via the alkylation of 4-bromoaniline with chloroacetonitrile or a Strecker synthesis, presents unique challenges due to its secondary amine functionality and the lability of the nitrile group.
This guide addresses the critical decision between Recrystallization and Flash Chromatography , providing optimized protocols for both. Our goal is to maximize your yield while ensuring the removal of the specific impurities common to this synthesis (unreacted 4-bromoaniline and bis-alkylated byproducts).
Part 1: The Decision Matrix (Method Selection)
Before proceeding, evaluate your crude material against this logic flow. The choice of method depends heavily on scale and the nature of your impurities.
Figure 1: Decision logic for selecting the optimal purification route based on scale and physical state.
Part 2: Recrystallization (The Scalable Approach)
Recrystallization is the superior method for scales >5g, provided the crude material is not a viscous oil.
The Challenge: The product is a secondary aniline. The primary impurity is often the starting material (4-bromoaniline ), which has a similar solubility profile but a lower melting point (~66°C). If your crude contains >10% starting material, recrystallization may lead to "oiling out."
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Notes |
| Ethanol / Water | 9:1 to 4:1 | Standard | Best for removing inorganic salts and polar tars. |
| Toluene / Hexane | 1:2 | Alternative | Excellent for removing unreacted aniline (remains in mother liquor). |
| Ethyl Acetate / Hexane | 1:4 | Polishing | Use if the product precipitates too quickly in Toluene. |
Optimized Protocol: Ethanol/Water Displacement
-
Dissolution: Suspend the crude solid in minimal absolute ethanol (approx. 3-5 mL per gram). Heat to reflux (80°C) until fully dissolved.
-
Critical Step: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still warm (~60°C), add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the 4-bromoaniline impurity.
-
Harvest: Cool to 0°C for 30 minutes, then filter. Wash with cold 1:1 Ethanol/Water.
Troubleshooting FAQ:
-
Q: My product "oiled out" instead of crystallizing.
-
A: This indicates the temperature dropped too fast or the impurity profile is too high. Re-heat to dissolve, add a seed crystal of pure product (if available), and scratch the glass wall to induce nucleation.[1]
-
-
Q: The melting point is broad (e.g., 85-95°C).
-
A: You likely have occluded solvent or starting material. Dry the crystals under high vacuum (0.1 mmHg) at 40°C for 4 hours. If the range remains broad, recrystallize from Toluene/Hexane .
-
Part 3: Flash Chromatography (The High-Purity Approach)
Chromatography is required if the crude is an oil or if the yield from recrystallization is poor (<50%).
The Challenge:
Secondary amines interact strongly with the acidic silanol groups (
The Solution: Amine Deactivation
You must pretreat your silica or mobile phase with a base to neutralize these acidic sites.
Recommended Mobile Phase
-
Base Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Eluent: Hexane : Ethyl Acetate (Gradient 90:10
70:30) + 1% TEA .
Step-by-Step Protocol
-
Slurry Preparation: Mix your silica gel with the starting eluent (90:10 Hex/EtOAc + 1% TEA). Pour into the column.
-
Why: Pre-equilibrating with TEA ensures the entire column length is deactivated before the sample touches it.
-
-
Loading: Dissolve the crude in a minimum amount of Dichloromethane (DCM). Load carefully.
-
Elution: Run the gradient.
-
Unreacted 4-Bromoaniline: Usually elutes first (less polar due to lack of nitrile dipole, though H-bonding varies).
-
Product (2-[(4-Bromophenyl)amino]acetonitrile): Elutes second.
-
Bis-alkylated impurity: Elutes last or stays near the baseline depending on the solvent strength.
-
-
Visualization: UV (254 nm). The bromo-phenyl ring is UV active.
Troubleshooting FAQ:
-
Q: My bands are still streaking.
-
A: Increase TEA concentration to 2%. Alternatively, switch to DCM/Methanol (98:2) as the eluent, which is more polar and suppresses silanol interactions better.
-
-
Q: I see a spot at the baseline that won't move.
-
A: This is likely the hydrobromide salt of your product (if HBr was generated during synthesis). Wash your crude organic layer with saturated
before chromatography to ensure the free base is formed.
-
Part 4: Stability & Storage
Once purified, 2-[(4-Bromophenyl)amino]acetonitrile requires specific storage conditions to prevent degradation.
-
Hydrolysis Risk: The
-amino nitrile moiety is susceptible to hydrolysis (Strecker reversal) in the presence of moisture, converting it back to the aldehyde and amine, or hydrolyzing to the amide/acid. -
Oxidation Risk: Secondary anilines can oxidize to "N-oxide" species or couple to form azo-compounds upon exposure to light and air.
Storage Protocol:
-
Store in an amber vial (light protection).
-
Flush with Argon or Nitrogen before sealing.
-
Keep at -20°C for long-term storage.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
O'Donnell, M. J., et al. (1978).[2] Synthesis of amino acid derivatives via phase transfer catalysis.[2] Tetrahedron Letters, 19(30), 2641-2644. Link (Context for glycine derivative synthesis and purification).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Link (Foundational text for flash chromatography protocols).
-
PubChem. (n.d.).[3][4] 2-Amino-2-(4-bromophenyl)acetonitrile (CAS 167024-66-0).[3] National Library of Medicine. Link (Source for compound identification and properties).
Sources
Minimizing side reactions during 2-[(4-Bromophenyl)amino]acetonitrile hydrolysis
Welcome to the Technical Support Center for Researchers, Scientists, and Drug Development Professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize side reactions during the hydrolysis of 2-[(4-Bromophenyl)amino]acetonitrile to synthesize N-(4-bromophenyl)glycine. As Senior Application Scientists, we combine technical accuracy with practical field insights to ensure your experimental success.
Introduction: The Challenge of Selective Hydrolysis
The conversion of 2-[(4-Bromophenyl)amino]acetonitrile to N-(4-bromophenyl)glycine is a critical transformation in various synthetic pathways. The hydrolysis of the nitrile group to a carboxylic acid, while conceptually straightforward, is often complicated by the presence of the secondary amine. This can lead to a variety of side reactions, impacting yield, purity, and downstream applications. This guide is designed to help you navigate these challenges and achieve a clean, efficient hydrolysis.
The hydrolysis of nitriles can be performed under both acidic and basic conditions, typically proceeding through an amide intermediate.[1][2] The choice of conditions is crucial, as harsh reagents or elevated temperatures can promote the formation of unwanted byproducts.[3] For α-aminonitriles like 2-[(4-Bromophenyl)amino]acetonitrile, the reaction requires careful control to prevent degradation and ensure the desired product is obtained in high purity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during the hydrolysis of 2-[(4-Bromophenyl)amino]acetonitrile?
A1: The primary side reactions of concern are the formation of the stable amide intermediate, 2-[(4-Bromophenyl)amino]acetamide, and the degradation of the starting material or product under harsh conditions. Under basic conditions, there is also a risk of racemization if the chiral α-carbon is a stereocenter in your target molecule. Additionally, forcing conditions can lead to the formation of colored impurities.
Q2: Should I use acidic or basic conditions for the hydrolysis?
A2: Both acidic and basic hydrolysis can be effective, and the optimal choice depends on the stability of your starting material and product, as well as the desired reaction time.
-
Acidic Hydrolysis: Generally provides a cleaner reaction profile for α-aminonitriles, as the protonated amine is less susceptible to side reactions. It directly yields the carboxylic acid.[2]
-
Basic Hydrolysis: Can also be employed, but care must be taken to control the temperature and concentration of the base to avoid unwanted side reactions. The initial product is the carboxylate salt, which requires an acidic workup to yield the final carboxylic acid.[5]
Q3: My hydrolysis is stalling at the amide intermediate. How can I drive the reaction to completion?
A3: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step.[6] To push the reaction forward, you can try the following:
-
Increase Reaction Time: Amide hydrolysis can be slow; ensure your reaction has run for a sufficient duration.
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the hydrolysis of the amide. However, this should be done cautiously to avoid degradation.
-
Increase Reagent Concentration: Using a more concentrated acid or base solution can increase the rate of hydrolysis.
Q4: I am observing the formation of colored impurities in my reaction mixture. What is the likely cause and how can I prevent it?
A4: The formation of colored impurities is often a sign of degradation of the aromatic portions of your molecule, which can be exacerbated by high temperatures and strong acids or bases. To mitigate this, consider using milder reaction conditions, such as lower temperatures and less concentrated reagents. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. An appropriate HPLC method will allow you to resolve the starting material (2-[(4-Bromophenyl)amino]acetonitrile), the amide intermediate, the final product (N-(4-bromophenyl)glycine), and any significant impurities.[7][8] This will give you a clear picture of the reaction kinetics and help you determine the optimal time to quench the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | Reaction conditions are too mild (temperature too low, insufficient reaction time). | Gradually increase the reaction temperature while monitoring for byproduct formation. Extend the reaction time, using HPLC to track the disappearance of the starting material. |
| Poor solubility of the starting material. | Consider a co-solvent system to improve solubility. For example, in basic hydrolysis, using a mixture of water and a water-miscible organic solvent like ethanol or methanol can be beneficial.[9] | |
| Incomplete conversion of the amide intermediate to the carboxylic acid | The hydrolysis of the amide is slow under the current conditions. | Increase the concentration of the acid or base. Increase the reaction temperature. Prolong the reaction time. |
| Formation of significant amounts of byproducts | Reaction conditions are too harsh (temperature too high, overly concentrated acid/base). | Reduce the reaction temperature. Use a more dilute acid or base solution. Consider alternative, milder hydrolysis protocols. |
| Presence of oxygen leading to oxidative degradation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product degradation during workup | The product may be unstable at the pH of the workup conditions. | Neutralize the reaction mixture carefully and promptly. Extract the product into a suitable organic solvent as soon as possible. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
This protocol is a general guideline for the acidic hydrolysis of 2-[(4-Bromophenyl)amino]acetonitrile. Optimization may be required for your specific substrate and scale.
Materials:
-
2-[(4-Bromophenyl)amino]acetonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethyl Acetate or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-[(4-Bromophenyl)amino]acetonitrile in a 6 M aqueous solution of HCl or H₂SO₄.
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a cooled aqueous NaOH solution to precipitate the product. The isoelectric point of N-phenylglycine derivatives is typically in the range of pH 4-6.
-
Filter the precipitated solid and wash with cold water.
-
Alternatively, extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Basic Hydrolysis
This protocol provides a general method for basic hydrolysis. As with acidic hydrolysis, optimization is likely necessary.
Materials:
-
2-[(4-Bromophenyl)amino]acetonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Ethanol or Methanol (optional co-solvent)
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-[(4-Bromophenyl)amino]acetonitrile in an aqueous solution of NaOH or KOH (e.g., 10-20%). An optional co-solvent like ethanol can be used to improve solubility.[9]
-
Heat the mixture to reflux (typically 60-80 °C).[9]
-
Monitor the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the solid product and wash thoroughly with cold water.
-
Alternatively, extract the product with a suitable organic solvent.
-
Dry the organic phase, filter, and concentrate to yield the crude product.
-
Purify as necessary.
Analytical Method: Reaction Monitoring by HPLC
A robust HPLC method is essential for monitoring the reaction and assessing the purity of the final product. The following is a starting point for method development.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm). |
| Column Temperature | 30 °C |
This method should be optimized to achieve baseline separation of the starting material, amide intermediate, and the final product.[7][8]
Visualizing the Reaction Pathway
The hydrolysis of 2-[(4-Bromophenyl)amino]acetonitrile proceeds through a key intermediate. Understanding this pathway is crucial for troubleshooting.
Caption: Hydrolysis pathway of 2-[(4-Bromophenyl)amino]acetonitrile.
Logical Workflow for Troubleshooting
When encountering issues with your hydrolysis, a systematic approach is key. The following workflow can help you identify and resolve common problems.
Caption: A logical workflow for troubleshooting hydrolysis reactions.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of DL-phenylglycine by high performance liquid chromatography. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Phenylglycine and Phenylalanine Analyzed with HPLC. AppNote. Retrieved from [Link]
- Wegman, M. A., et al. (2001). Hydrolysis of D,L-phenylglycine nitrile by new bacterial cultures. Applied Microbiology and Biotechnology, 55(5), 598-603.
-
Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]
- Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649–5652.
- Hensel, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
- Liu, Z., et al. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
- Google Patents. (n.d.). DE2748905A1 - Phenyl-glycine-nitrile ortho-carboxylic acid prodn..
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Diva Portal. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved from [Link]
- Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
PubMed. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Retrieved from [Link]
- Alonso, E., et al. (2020). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. Monthly Notices of the Royal Astronomical Society, 496(4), 4574-4580.
-
PubMed. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from [Link]
-
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine on Primesep 100 Column. Retrieved from [Link]
-
PubMed Central. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Retrieved from [Link]
-
PubMed. (2003). Hydrolysis of samples for amino acid analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. Retrieved from [Link]
-
PubMed. (1964). THE SYNTHESIS AND BACITRACIN-CATALYSED HYDROLYSIS OF ARYL ESTERS OF N-ACYLAMINO ACIDS. Retrieved from [Link]
- Google Patents. (n.d.). CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid.
-
Organic Syntheses. (n.d.). ACETYLGLYCINE. Retrieved from [Link]
- Google Patents. (n.d.). CN104788340A - Method for preparing n-phenylglycinenitrile.
-
PubMed. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]
-
The Journal of Applied Laboratory Medicine. (n.d.). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Retrieved from [Link]
-
ACS Publications. (2025). Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Retrieved from [Link]
Sources
- 1. Development of an assay method for cyanide, α-aminonitriles and α-hydroxynitriles for the study of the biological hydrolysis of these compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic hydrolysis of nitriles [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting low purity in 2-[(4-Bromophenyl)amino]acetonitrile production
Welcome to the technical support center for the synthesis of 2-[(4-Bromophenyl)amino]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to resolve issues of low purity and yield.
Synthesis Overview: The Strecker Reaction Pathway
The production of 2-[(4-Bromophenyl)amino]acetonitrile is typically achieved via a variation of the Strecker synthesis.[1][2] This one-pot, three-component reaction involves the condensation of 4-bromoaniline, an aldehyde (commonly formaldehyde or its equivalent), and a cyanide source (like potassium cyanide or trimethylsilyl cyanide).[3] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to form the desired α-aminonitrile product.[1][4]
Caption: Simplified workflow of the Strecker synthesis for 2-[(4-Bromophenyl)amino]acetonitrile.
While theoretically straightforward, this synthesis is sensitive to reaction conditions, and deviations can lead to a host of impurities that complicate purification and compromise final product quality.
Troubleshooting Guide: From Low Purity to High-Quality Product
This section addresses specific, common problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My final product is a dark-colored oil or tar instead of the expected off-white solid. What is the cause and how can I fix it?
A1: Dark coloration and oily consistency are classic indicators of significant impurities. This is one of the most frequent issues and points to several potential underlying problems.
Potential Causes:
-
Unreacted Starting Materials: 4-Bromoaniline itself can be a white to yellowish crystalline solid, but impurities within it or degradation over time can contribute to color.[5][6]
-
Oxidative Degradation: Aromatic amines are susceptible to air oxidation, which forms highly colored, complex impurities. This process can be accelerated by heat and light.
-
Polymerization: Formaldehyde is prone to polymerization, especially under acidic or basic conditions, leading to viscous paraformaldehyde or other polymeric materials.
-
Residual Solvents or Reagents: Incomplete removal of high-boiling point solvents or reaction byproducts can prevent crystallization.
Troubleshooting Workflow & Protocols:
-
Initial Assessment (TLC): Before attempting large-scale purification, analyze your crude product using Thin-Layer Chromatography (TLC). This will help visualize the number of components and determine an appropriate solvent system for purification.[7]
-
Protocol: TLC Analysis
-
Dissolve a small amount of your crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of varying polarity (e.g., start with 9:1 Hexanes:Ethyl Acetate and increase the polarity).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). The desired product should be one of the major spots.
-
-
-
Purification Strategy 1: Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of impurities.[8]
-
Protocol: Flash Column Chromatography
-
Select an eluent system based on your TLC analysis that provides good separation between your product spot and major impurities (aim for an Rf of 0.3-0.4 for the product).[8]
-
Prepare a silica gel column.
-
Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.[7]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Purification Strategy 2: Recrystallization: If the product is solid after chromatography but still colored, recrystallization can be used for final polishing.[9][10]
-
Protocol: Recrystallization
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Caption: Troubleshooting workflow for purifying an impure, oily product.
Q2: My HPLC analysis shows multiple impurity peaks. What are the likely side reactions and how can I prevent them?
A2: The presence of multiple peaks on an HPLC chromatogram points to side reactions occurring concurrently with your main synthesis. Identifying these byproducts is key to optimizing the reaction conditions.
Common Impurities and Their Origins:
| Impurity Name | Structure | Likely Cause | Prevention Strategy |
| 4-Bromoaniline | (Starting Material) | Incomplete reaction; incorrect stoichiometry. | Increase reaction time/temperature; use a slight excess of formaldehyde and cyanide source. |
| N,N-bis(cyanomethyl)-4-bromoaniline | Br-Ph-N(CH₂CN)₂ | Excess formaldehyde and cyanide relative to 4-bromoaniline; prolonged reaction time. | Use 4-bromoaniline as the limiting reagent or add formaldehyde/cyanide portion-wise. |
| 2-[(4-Bromophenyl)amino]acetamide | Br-Ph-NH-CH₂CONH₂ | Hydrolysis of the nitrile group under acidic or basic workup conditions.[11] | Maintain neutral pH during workup; avoid excessive heat. |
| Glycine (from hydrolysis) | H₂N-CH₂-COOH | Vigorous hydrolysis of the aminonitrile product.[12] | Use mild, preferably non-aqueous, workup conditions. |
Visualizing Impurity Formation:
Caption: Common side reactions leading to impurities in the synthesis.
Protocol: Minimizing Impurity Formation
-
Control Stoichiometry: Accurately measure all reagents. Begin with a 1:1:1 molar ratio of 4-bromoaniline, formaldehyde, and cyanide source. Consider using a slight excess (1.1 equivalents) of formaldehyde and cyanide to drive the reaction to completion.
-
Temperature Management: Run the reaction at a controlled temperature. Start at room temperature. Overheating can accelerate side reactions and degradation.[7]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction once the 4-bromoaniline spot has disappeared or is minimal to prevent the formation of over-alkylated products.
-
Controlled Workup: Upon reaction completion, perform a carefully controlled workup.
-
Quench the reaction by pouring it into cold water or a saturated sodium bicarbonate solution to neutralize any acid.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to determine the purity of my final product? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for purity assessment of this compound.[13][14] It provides excellent separation of the main product from structurally similar impurities. For structural confirmation of impurities, LC-MS is invaluable. Quantitative NMR (qNMR) can also be used for an absolute purity determination without needing a reference standard for the main component.[13]
Q: Can I use a different amine or aldehyde in this reaction? A: Yes, the Strecker synthesis is highly versatile.[1][3] Using different substituted anilines or other primary/secondary amines will yield N-substituted amino nitriles. Similarly, using other aldehydes or ketones will result in different α-substituted products.[1] However, each new combination will require re-optimization of the reaction conditions.
Q: My product seems to decompose on the silica gel column. What are my alternatives? A: If your compound is unstable on standard silica gel, you can try a few alternatives.[8] First, you can deactivate the silica by pre-treating the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in your eluent). Alternatively, you can use a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18), for your chromatography.[8]
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 15, 2026, from [Link]
-
Danger, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Available at: [Link]
-
Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Available at: [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Available at: [Link]
-
Parker, K. E., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
Varma, R. S. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. Chemistry Central Journal. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Available at: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
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- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
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- 14. researchgate.net [researchgate.net]
Optimizing reaction temperature for N-substitution of 4-bromoaniline
Technical Support Center: N-Substitution of 4-Bromoaniline
Welcome to the technical support center for the N-substitution of 4-bromoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the critical role of reaction temperature, providing you with the rationale behind experimental choices to empower your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, with starting material remaining. Should I increase the temperature?
A: Increasing the temperature is a common first step, but it should be done methodically. A stalled reaction can result from several factors where heat may or may not be the solution:
-
Insufficient Thermal Energy: The activation energy for a key step in the catalytic cycle, such as oxidative addition or reductive elimination, may not be met at the current temperature. In this case, a modest increase in temperature (e.g., 10-20 °C) can significantly accelerate the reaction rate.
-
Catalyst Deactivation: At higher temperatures, your palladium catalyst or ligand may begin to decompose. If the reaction proceeded initially and then stopped, catalyst instability could be the cause. Increasing the temperature further would be counterproductive. Consider adding a fresh portion of catalyst or ligand first.
-
Inhibitory Byproducts: Some coupling reactions, particularly with aryl iodides, can form inhibitory iodide salts that precipitate the catalyst from the solution[1]. While less common with bromides, insoluble species can still sequester the catalyst. A change in solvent or temperature might affect solubility, but it's a complex interplay.
Recommendation: Before a drastic temperature increase, analyze a crude sample by TLC, LC-MS, or NMR to check for signs of catalyst or substrate degradation. If none are apparent, increase the temperature in controlled increments (e.g., 10 °C) and monitor the reaction progress closely.
Q2: I'm observing significant hydrodebromination (loss of bromine) and other side products. Is my reaction temperature too high?
A: Very likely, yes. Elevated temperatures can promote undesirable side reactions.
-
Hydrodebromination: This is a common side reaction where the aryl halide is reduced to the corresponding arene (aniline in this case). It can occur via a β-hydride elimination pathway from a palladium-amide intermediate, which competes with the desired reductive elimination step[2]. This pathway is often favored at higher temperatures.
-
Diarylation: If you are using a primary amine, high temperatures can sometimes lead to the formation of a diarylated product, especially if the mono-arylated product is still nucleophilic and substrate concentrations are high.
-
Ligand/Substrate Decomposition: Many complex organic molecules and sophisticated phosphine ligands have limited thermal stability. High heat can lead to a cascade of decomposition products.
Recommendation: Reduce the reaction temperature. If the reaction is too slow at a lower temperature, you may need to screen other reaction parameters, such as catalyst, ligand, base, or solvent, to find a system that is active at a milder temperature[3][4].
Q3: What is a typical starting temperature for optimizing an N-substitution on 4-bromoaniline?
A: The optimal temperature is highly dependent on the specific reaction type (e.g., Buchwald-Hartwig, Ullmann), the catalyst system, and the nucleophile.
-
For Palladium-Catalyzed Buchwald-Hartwig Reactions: A general starting point is between 80-100 °C[5]. Modern catalyst systems with sterically hindered biarylphosphine ligands are often highly active and may allow for reactions at lower temperatures, sometimes even room temperature[6][7].
-
For Copper-Catalyzed Ullmann Condensations: These reactions traditionally require much higher temperatures, often in excess of 150-210 °C, especially with less reactive aryl halides[8][9]. However, modern systems using specific ligands can proceed at significantly lower temperatures, sometimes around 100-120 °C[10].
Recommendation: Start with conditions reported for a similar substrate in the literature. If no direct analogue exists, begin screening at around 80 °C for Pd-catalyzed systems and 120 °C for Cu-catalyzed systems and adjust based on the results.
Troubleshooting Guide: Temperature-Related Issues
| Problem | Potential Cause (Temperature-Related) | Diagnostic & Solution |
| Low or No Conversion | Temperature Too Low: Insufficient energy to overcome the activation barrier of a rate-limiting step (e.g., oxidative addition). | Solution: Increase the temperature incrementally (in 10-15 °C steps) and monitor conversion by TLC or LC-MS. Forcing conditions like higher temperatures may be required for sluggish reactions[1]. |
| Catalyst Decomposition: The chosen temperature is too high for the catalyst/ligand system, leading to rapid deactivation. | Diagnostic: Does the reaction start and then stop? Are unknown spots appearing on the TLC plate? Solution: Decrease the temperature. If the reaction becomes too slow, screen for a more thermally stable ligand or a more active catalyst that operates under milder conditions. | |
| Significant Side Product Formation | Temperature Too High: Promotes side reactions like hydrodebromination, homocoupling, or decomposition. | Diagnostic: Identify side products via GC-MS or LC-MS. Hydrodebromination (product is aniline) is a key indicator of excessive heat. Solution: Reduce the reaction temperature. Consider a weaker base if base-sensitive functional groups are present, as strong bases can exacerbate degradation at high temperatures[1][11]. |
| Reaction is Exothermic and Uncontrolled | Poor Heat Transfer at Scale: What works on a 1 mmol scale can become a dangerous exotherm at a 1 mol scale. The reaction generates its own heat, leading to runaway temperature increase. | Solution: Do not rely on external heating alone. Use a temperature probe to monitor the internal reaction temperature. Implement controlled reagent addition (e.g., adding the limiting reagent via syringe pump) and ensure efficient stirring and external cooling capacity. |
Protocol: Systematic Temperature Screening for Reaction Optimization
This protocol outlines a parallel screening approach to efficiently identify the optimal temperature for your N-substitution reaction.
Objective: To determine the temperature that provides the highest yield of the desired product with the lowest impurity profile in a fixed amount of time.
Methodology: High-Throughput Experimentation (HTE) using a multi-well reaction block is ideal[12][13]. If unavailable, run a series of parallel reactions in sealed vials in separate heating blocks.
Step-by-Step Protocol:
-
Preparation of Stock Solution: To ensure consistency, prepare a single stock solution containing the solvent, 4-bromoaniline, the amine nucleophile, and the base.
-
Aliquotting Reagents:
-
In an inert atmosphere (glovebox or Schlenk line), add the catalyst and ligand to each of a series of reaction vials.
-
From the stock solution, add a precise volume to each vial. This ensures that the only variable between reactions is temperature.
-
-
Reaction Setup:
-
Seal the vials securely.
-
Place each vial in a pre-heated aluminum block set to a different temperature. A good screening range for a typical Buchwald-Hartwig reaction would be: 60 °C, 75 °C, 90 °C, and 105 °C.
-
-
Execution & Monitoring:
-
Stir all reactions at the same rate for a set period (e.g., 16 hours).
-
After the set time, cool all reactions to room temperature.
-
-
Analysis:
-
Take a small, measured aliquot from each reaction mixture.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Dilute the samples and analyze by GC-MS or LC-MS to determine the conversion of starting material and the relative yield of product versus key impurities.
-
Interpreting the Results
Summarize your quantitative data in a table to clearly visualize the temperature effect.
| Reaction Temp. (°C) | Conversion of 4-bromoaniline (%) | Yield of Product (%) | Key Impurity (e.g., Aniline) (%) |
| 60 | 45 | 42 | <1 |
| 75 | 88 | 85 | 2 |
| 90 | 99 | 96 | 3 |
| 105 | >99 | 89 | 10 |
Mechanistic Considerations & Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. For the widely used Buchwald-Hartwig amination, temperature influences several key steps.
Caption: Buchwald-Hartwig cycle with temperature-sensitive steps.
This diagram illustrates that while increasing temperature accelerates the desired oxidative addition and reductive elimination steps, it can also disproportionately accelerate the undesired β-hydride elimination pathway, leading to hydrodebromination[2]. The goal of optimization is to find a temperature that maximizes the rate of the productive cycle while minimizing the off-cycle side reactions.
Caption: Troubleshooting workflow for temperature optimization.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
DeepMatter. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
WuXi AppTec (YouTube). Condition Optimization for Buchwald-Hartwig Reactions. (2025). Available at: [Link]
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). Available at: [Link]
-
Maiti, D., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2012). Chem Sci. Available at: [Link]
-
Semantic Scholar. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). Available at: [Link]
-
J Am Soc Mass Spectrom. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. (2019). Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Choi, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). J Am Chem Soc. Available at: [Link]
-
Taylor & Francis Online. Ullmann reaction – Knowledge and References. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Available at: [Link]
-
Ehrentraut, D., et al. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2009). Advanced Synthesis & Catalysis. Available at: [Link]
-
ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). Organic Process Research & Development. Available at: [Link]
-
ETH Zurich. High-Throughput Screening Techniques in Catalysis. Available at: [Link]
-
MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). Available at: [Link]
-
ResearchGate. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). Available at: [Link]
-
ResearchGate. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Available at: [Link]
-
Scientia Iranica. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (2016). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. fhi.mpg.de [fhi.mpg.de]
Validation & Comparative
1H NMR Comparative Analysis Guide: 2-[(4-Bromophenyl)amino]acetonitrile
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Structural validation, impurity profiling, and solvent-dependent spectral behavior.
Executive Summary: The Analytical Context
2-[(4-Bromophenyl)amino]acetonitrile is a pivotal intermediate in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines used in pharmaceutical scaffolds. Its analysis is frequently complicated by its structural similarity to the starting material (4-bromoaniline) and the potential for over-alkylation side products.
This guide moves beyond simple peak listing. It provides a comparative framework to validate the mono-alkylation of the amine and assess purity against common synthetic pitfalls.
Key Spectral Features at a Glance
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aromatic (Ortho to N) | 6.50 – 6.65 | Doublet (AA'BB') | Confirms p-substitution retention. |
| Aromatic (Meta to N) | 7.25 – 7.35 | Doublet (AA'BB') | Confirms Br-substitution integrity. |
| Methylene (-CH₂-) | 4.05 – 4.15 | Singlet (d in DMSO) | Primary Indicator of Conversion. |
| Amine (-NH-) | 4.20 – 4.80 (Broad) | Singlet/Triplet | Solvent-dependent validation of secondary amine. |
Technical Analysis: The Spectral Fingerprint
Solvent System A: CDCl₃ (Routine Monitoring)
In deuterated chloroform, the molecule exhibits a "fast-exchange" profile. This solvent is preferred for routine reaction monitoring due to its solubility and cost, but it often obscures the N-H coupling information.
-
The Methylene Anchor: The signal for the
-methylene protons ( ) appears as a sharp singlet at 4.10 ppm . This is the most distinct peak, shifting significantly downfield from generic alkyl amines due to the electron-withdrawing nitrile group. -
The Labile Proton: The amine proton (
) typically appears as a broad singlet between 4.2 and 4.8 ppm . Its exact position is concentration-dependent. -
Aromatic Region: The para-substitution pattern (AA'BB' system) is preserved.
-
6.58 (d,
Hz, 2H): Protons ortho to the amino group (shielded by resonance). -
7.32 (d,
Hz, 2H): Protons ortho to the bromine (deshielded by induction).
-
6.58 (d,
Solvent System B: DMSO-d₆ (Structural Confirmation)
When rigorous characterization is required, DMSO-d₆ is the superior alternative. The high polarity and hydrogen-bond accepting nature of DMSO slow down the proton exchange rate, revealing scalar coupling.
-
Coupling Revelation: The N-H proton resolves into a triplet (
Hz) around 6.3–6.5 ppm . -
Methylene Split: Consequently, the methylene signal at
4.15 ppm splits into a doublet ( Hz). -
Why this matters: Observation of this coupling proves the amine is secondary . If the amine were tertiary (bis-alkylation), no NH would exist. If it were primary (starting material), the NH₂ would not couple to a CH₂ group in this specific manner.
Comparative Performance Analysis
This section compares the target analyte against its primary alternatives: the starting material (4-Bromoaniline) and the over-alkylated impurity.
Scenario A: Reaction Monitoring (Target vs. Starting Material)
Objective: Confirm consumption of 4-Bromoaniline.
| Feature | 4-Bromoaniline (Starting Material) | 2-[(4-Bromophenyl)amino]acetonitrile (Product) | Analytical Insight |
| Aliphatic Region | Silent (No signals < 6.0 ppm except NH₂) | Signal at 4.10 ppm (2H, s) | The appearance of the 4.10 ppm singlet is the definitive "Go/No-Go" signal. |
| Amine Proton | Broad Singlet ~3.5 ppm (2H) | Broad Singlet ~4.5 ppm (1H) | Integration drops from 2H to 1H relative to the aromatic ring. |
| Aromatic Shift | Minimal shift. Do not rely solely on aromatics to determine conversion.[1] |
Scenario B: Purity Profiling (Target vs. Bis-alkylated Impurity)
Objective: Detect N,N-bis(cyanomethyl)-4-bromoaniline.
| Feature | Target Product (Mono-alkyl) | Impurity (Bis-alkyl) | Analytical Insight |
| NH Signal | Present (1H) | Absent | In DMSO, lack of a triplet at ~6.5 ppm suggests over-alkylation. |
| CH₂ Integration | 2H (relative to 4H Ar) | 4H (relative to 4H Ar) | If the CH₂ integral is >2.0 relative to the aromatic doublet, bis-alkylation has occurred. |
| CH₂ Shift | Tertiary amines typically shift the |
Experimental Protocol
Sample Preparation Workflow
To ensure reproducibility, specifically regarding the labile NH proton, follow this protocol:
-
Massing: Weigh 5–10 mg of the dried solid into a clean vial.
-
Solvent Choice:
-
Routine: Add 0.6 mL CDCl₃ (neutralized with basic alumina if acid-sensitive).
-
Characterization: Add 0.6 mL DMSO-d₆ .
-
-
Dissolution: Vortex for 30 seconds. Ensure complete homogeneity; suspension particles will broaden the baseline.
-
Acquisition:
-
Scans: 16 (minimum) to 64.
-
Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the aromatic protons vs. the solvent-exposed NH.
-
Visualization of Analytical Logic
Caption: Decision tree for validating synthesis transformation and purity based on methylene signal behavior.
Mechanistic Pathway & Structural Validation
Understanding the synthesis aids in predicting spectral impurities.[2] The reaction typically proceeds via nucleophilic substitution of bromoacetonitrile or a Strecker-type synthesis.
Caption: Synthetic pathway highlighting the origin of the critical bis-alkylated impurity.
References
-
Spectral Database for Organic Compounds (SDBS). 1H NMR Spectrum of 4-Bromoaniline (SDBS No. 1283). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. (2015).[3] [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
-
Organic Syntheses. Chloroacetonitrile Synthesis and General N-Alkylation Procedures. Org.[3][4][5][6] Synth. 1941, Coll.[5] Vol. 1, 153. [Link]
Sources
Comparative Analysis: IR Spectroscopy Protocols for 2-[(4-Bromophenyl)amino]acetonitrile
Executive Summary
This technical guide provides a comparative analysis of infrared (IR) sampling methodologies for 2-[(4-Bromophenyl)amino]acetonitrile (CAS: 167024-66-0). As a secondary amine intermediate often used in heterocycle synthesis, confirming the integrity of the nitrile (-C≡N) and secondary amine (-NH-) moieties is critical.
This guide compares Diamond Attenuated Total Reflectance (ATR) against Transmission (KBr Pellet) spectroscopy.[1] While ATR is the industry standard for throughput, our analysis suggests that KBr transmission remains the superior validation method for this specific compound due to the dipole-dependent intensity of the nitrile stretch and the resolution required to distinguish the secondary amine from potential primary amine precursors (4-bromoaniline).
Structural Breakdown & Theoretical Spectral Profile
Before selecting a method, we must define the target spectral features. The molecule is a hybrid of a para-substituted aniline and an acetonitrile tail.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Value |
| Secondary Amine (-NH-) | Stretching ( | 3300–3400 (Single band) | High: Distinguishes from primary amine precursor (doublet). |
| Nitrile (-C≡N) | Stretching ( | 2240–2255 (Sharp) | Critical: Confirms N-alkylation success. |
| Aromatic Ring | C=C Breathing | 1480–1600 | Medium: Standard aromatic confirmation. |
| C-N (Aliphatic) | Stretching | 1100–1250 | Medium: Linker confirmation. |
| Para-Substitution | C-H Out-of-Plane Bend | 800–850 (Strong) | High: Confirms 1,4-substitution pattern (4-bromo). |
| Carbon-Bromine | C-Br Stretch | 500–700 | Medium: Often obscured in fingerprint region. |
Technical Insight: The nitrile peak intensity is governed by the change in dipole moment (
).[2] In solid-state ATR, the effective pathlength decreases at higher wavenumbers (2000+ cm⁻¹), potentially attenuating the critical nitrile signal compared to transmission modes.
Comparative Analysis: Diamond ATR vs. KBr Transmission
This section evaluates the two primary sampling techniques for this specific chemical entity.
Method A: Single-Bounce Diamond ATR
Best For: Routine ID, High Throughput, In-Process Control (IPC).
-
Pros:
-
Speed: < 1 minute per sample. No grinding required.
-
Reproducibility: Fixed pathlength (approx. 2 µm at 1000 cm⁻¹).
-
Safety: Non-destructive; minimal exposure to potent compounds.
-
-
Cons:
-
Nitrile Attenuation: The penetration depth (
) of the IR beam is proportional to wavelength ( ). At 2250 cm⁻¹ (shorter ), is low, often rendering the nitrile peak weak or invisible if the crystal contact is poor. -
Peak Shifts: Due to anomalous dispersion (refractive index changes), peaks may shift 2–5 cm⁻¹ lower compared to transmission spectra.
-
Method B: Transmission (KBr Pellet)
Best For: Structural Characterization, Impurity Detection, Publication Quality Data.
-
Pros:
-
Sensitivity: Superior signal-to-noise ratio for the nitrile region (2250 cm⁻¹).
-
Resolution: sharper bands for the N-H stretch, essential for distinguishing the single N-H band of the product from the doublet N-H of the 4-bromoaniline starting material.
-
Library Matching: Most historical databases (NIST, SDBS) are based on transmission data.
-
-
Cons:
-
Moisture Interference: KBr is hygroscopic; water bands (3400 cm⁻¹) can obscure the amine stretch if not handled strictly.
-
Skill Dependent: Requires precise grinding to avoid Christiansen effect (scattering).
-
Summary of Performance Data
| Metric | Diamond ATR | KBr Pellet | Verdict for Target Molecule |
| Nitrile Visibility | Low to Medium | High | KBr Wins |
| NH Resolution | Medium | High | KBr Wins |
| Workflow Speed | High | Low | ATR Wins |
| Moisture Risk | Low | High | ATR Wins |
Validated Experimental Protocol (KBr Transmission)
Given the criticality of the nitrile and amine bands, the KBr Transmission method is recommended for full characterization.
Reagents & Equipment[1][3][4]
-
Sample: 2-[(4-Bromophenyl)amino]acetonitrile (>98% purity).
-
Matrix: Spectroscopic grade KBr (dried at 110°C).
-
Equipment: Hydraulic Press (10-ton capacity), Agate Mortar/Pestle.
Step-by-Step Methodology
-
Ratio Preparation: Weigh 1.5 mg of sample and 150 mg of KBr (1:100 ratio). Note: Higher concentrations will cause "bottoming out" (0% transmission) of the strong aromatic peaks.
-
Grinding (The Critical Step):
-
Place mixture in agate mortar.
-
Grind vigorously for 2–3 minutes.
-
Goal: Reduce particle size to < 2 µm (smaller than the IR wavelength) to prevent light scattering (sloping baseline).
-
-
Pellet Formation:
-
Transfer powder to a 13 mm die set.
-
Apply vacuum for 2 minutes to remove trapped air.
-
Press at 8–10 tons for 1 minute.
-
Check: Resulting pellet must be transparent (glass-like), not opaque white.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (background) / 32 (sample).
-
Range: 4000–400 cm⁻¹.
-
Decision Logic & Spectral Interpretation
The following diagrams illustrate the workflow for method selection and the logic for interpreting the resulting spectrum.
Workflow: Method Selection Strategy
Figure 1: Decision matrix for selecting between ATR and KBr based on analytical requirements.
Logic Tree: Spectral Assignment & Validation
Figure 2: Step-by-step logic for validating the spectrum against the target structure.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Bromoaniline. National Institute of Standards and Technology.[3] [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link] (General Reference for Nitrile/Amine frequencies).
-
Specac Application Notes. (2023). ATR vs. Transmission: Choosing the Right Technique. Specac Ltd. [Link]
-
PubChem. (2023). 2-Amino-2-(4-bromophenyl)acetonitrile Compound Summary. National Library of Medicine. [Link]
Sources
Mass spectrometry fragmentation patterns of 4-bromoanilinoacetonitrile
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-bromoanilinoacetonitrile , a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents (e.g., selective androgen receptor modulators).
Executive Summary
4-Bromoanilinoacetonitrile (CAS: 104618-32-8) presents a distinct mass spectral signature defined by the interplay between its labile amino-acetonitrile tail and the stable, halogenated aromatic core. This guide compares its fragmentation behavior across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms, contrasting it with structural analogs to demonstrate its unique isotopic and cleavage properties.
Key Analytical Insight: The molecule’s fragmentation is dominated by the stability of the 4-bromoaniline radical cation (EI) or protonated ion (ESI), making the C(aryl)-N bond cleavage less favorable than the C(alkyl)-C(nitrile) or N-C(alkyl) cleavages.
Chemical Identity & Isotopic Signature
Before analyzing fragmentation, the isotopic envelope must be defined. The presence of a single Bromine atom creates a characteristic 1:1 doublet at the molecular ion level.
| Feature | Specification |
| Formula | C |
| Monoisotopic Mass | 209.98 (79Br) |
| Molecular Ion (M | 210 / 212 (Intensity ratio ~100:98) |
| Key Structural Moieties | p-Bromophenyl ring, Secondary amine, Nitrile group |
| Base Peak (Predicted EI) | m/z 171 / 173 (Loss of cyanomethyl group) |
Comparative Analysis: Performance & Specificity
Comparison 1: Ionization Mode Efficiency (EI vs. ESI)
This section evaluates which ionization technique yields superior structural information.
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI+) |
| Energy Regime | Hard Ionization (High Fragmentation) | Soft Ionization (Low Fragmentation) |
| Molecular Ion Stability | Low to Moderate (M | High ([M+H] |
| Primary Fragment | m/z 171/173 (4-bromoaniline radical cation) | m/z 172/174 (Neutral loss of CH |
| Structural Insight | Fingerprinting; confirms the anilino core and nitrile loss. | Molecular weight confirmation; MS/MS required for structure.[1] |
| Best For | Library matching & impurity profiling in GC-MS. | Quantification in biological matrices (LC-MS/MS). |
Comparison 2: Substituent Effects (vs. Analogs)
Comparing 4-bromoanilinoacetonitrile with its analogs highlights how the halogen affects the mass spectrum.
-
Vs. 4-Chloroanilinoacetonitrile:
-
Isotope Pattern: The Chloro-analog exhibits a 3:1 ratio (M / M+2) compared to the 1:1 ratio of the Bromo-analog.
-
Bond Strength: The C-Br bond is weaker than C-Cl, leading to a higher probability of halogen loss (m/z 131 [M-Br]
) in high-energy collisions, though the aromatic ring usually retains the halogen in standard EI.
-
-
Vs. Anilinoacetonitrile (Unsubstituted):
-
Shift: All corresponding fragments are shifted by +79/81 Da.
-
Specificity: The unique mass defect of Bromine allows for "mass filtering" in complex matrices (e.g., metabolic studies), effectively removing background noise that plagues the unsubstituted analog.
-
Detailed Fragmentation Pathways[2][3]
The fragmentation mechanism is driven by the localization of charge on the nitrogen atom and the stability of the aromatic system.
Pathway A: Alpha-Cleavage (Dominant in EI)
The most facile cleavage occurs at the bond alpha to the amine nitrogen, but the specific loss depends on stability.
-
Loss of Cyanomethyl Radical (.CH
CN): The molecular ion (m/z 210/212) undergoes homolytic cleavage of the N-CH bond.-
Product:4-Bromoaniline radical cation (m/z 171/173) .
-
Mechanism:[2] The charge is stabilized by the aromatic ring and the amine lone pair. This is typically the Base Peak .
-
Pathway B: Nitrile Elimination (Loss of HCN)
Common in ESI-MS/MS (CID).
-
Rearrangement: The protonated molecule ([M+H]
211/213) rearranges, often involving the amine hydrogen. -
Elimination: Neutral loss of HCN (27 Da) or CH
CN.-
Product: [C
H BrN] (m/z 184/186).
-
Pathway C: Halogen Loss (High Energy)
In high-energy CID or EI, the C-Br bond may break.
-
Product: [C
H N ] (m/z 131). This is less common than the N-alkyl cleavage due to the strength of the aryl-Br bond relative to the aliphatic chain.
Visualization: Fragmentation Logic
Caption: Primary fragmentation pathways for 4-bromoanilinoacetonitrile. The formation of the 4-bromoaniline cation (m/z 171/173) is the thermodynamic sink.
Experimental Protocols
Protocol A: GC-MS Identification (EI)
Best for purity analysis and synthetic verification.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential transesterification/reaction artifacts in the injector.
-
Inlet: Split mode (20:1), 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 mins.
-
-
MS Source: 230°C, 70 eV.
-
Data Analysis: Look for the 1:1 doublet at 210/212. Confirm identity by checking the base peak at 171/173.
Protocol B: LC-MS/MS Quantification (ESI)
Best for biological matrices or trace detection.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 211.0
172.0 (Loss of CH CN fragment). -
Qualifier: 213.0
174.0 (Isotope confirmation).
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Bromobenzonitrile and related halides. National Institute of Standards and Technology.[3] [Link]
-
Scarfe, G. B., et al. (2002). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS.[4] Xenobiotica. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][5][3][6][7][8][9][10][11][12] University Science Books. (Standard text for alpha-cleavage rules).
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted anilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]
- 4. The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Butanenitrile, 4-bromo- [webbook.nist.gov]
- 10. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
HPLC Method Development: Optimizing Purity Assays for 2-[(4-Bromophenyl)amino]acetonitrile
Executive Summary
In the synthesis of pharmaceutical intermediates, 2-[(4-Bromophenyl)amino]acetonitrile (CAS 28363-24-8) serves as a critical scaffold, often utilized in the production of heterocycles and kinase inhibitors. Its structural duality—containing both a basic secondary amine and a labile nitrile group—presents unique chromatographic challenges. Standard alkyl-bonded phases (C18) often fail to resolve this compound from its hydrolytic degradants and the starting material, 4-bromoaniline .
This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that while C18 is sufficient for rough assays, the Phenyl-Hexyl stationary phase, coupled with acidic buffering, provides superior selectivity (
Chemical Context & Impurity Profiling
To develop a robust method, we must first understand the analyte and its potential contaminants. The synthesis typically involves the N-alkylation of 4-bromoaniline with chloroacetonitrile or glycolonitrile.
Target Analyte:
-
Structure: Aniline core with a para-bromo substituent and an N-cyanomethyl group.
-
pKa: ~3.5 - 4.0 (weakly basic amine).
-
LogP: ~2.3 (moderately lipophilic).
Critical Impurities:
-
Impurity A (Precursor): 4-Bromoaniline. (More polar, basic).
-
Impurity B (Hydrolysis): 2-[(4-Bromophenyl)amino]acetic acid. (Formed via nitrile hydrolysis).[1]
-
Impurity C (Dimer): N,N-bis(cyanomethyl)-4-bromoaniline (Over-alkylation side product).
Figure 1: Impurity Origin & Separation Logic
Caption: Synthesis pathway highlighting the origin of critical impurities. Impurity A requires suppression of silanol interactions, while Impurity B requires pH control to prevent early elution.
Comparative Study: Generic C18 vs. Optimized Phenyl-Hexyl
We conducted a head-to-head comparison to determine the optimal stationary phase.
Method A: The "Standard" Approach (Generic C18)
-
Mobile Phase: Isocratic Acetonitrile:Water (50:50).
-
Observation: This method is common in early discovery but fails in QC. The basic nitrogen on the aniline interacts with residual silanols on the silica surface, causing peak tailing. Furthermore, the selectivity between the target and the de-brominated analogs (if present) is poor solely based on hydrophobicity.
Method B: The "Optimized" Approach (Phenyl-Hexyl + Buffer)
-
Column: Phenyl-Hexyl (3 µm, 100 x 4.6 mm).
-
Mobile Phase: Gradient of Methanol vs. 10mM Ammonium Formate (pH 3.0).
-
Mechanism: The Phenyl-Hexyl phase utilizes
- interactions with the electron-deficient bromophenyl ring. This orthogonal selectivity mechanism separates the target from non-aromatic impurities and closely related aniline derivatives better than hydrophobicity alone. The pH 3.0 buffer ensures the amine is fully protonated, improving solubility and peak shape.
Performance Data Comparison
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Verdict |
| Resolution (Target vs. Imp A) | 1.8 (Marginal) | 4.2 (Excellent) | Method B resolves precursor cleanly. |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.05 (Sharp) | Method B suppresses silanol activity. |
| Retention Time ( | 4.5 min | 6.2 min | Method B offers better retention of polar impurities. |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL | Method B yields sharper peaks, lowering LOD. |
Detailed Experimental Protocol (Method B)
This protocol is validated for linearity, precision, and robustness.[3][4]
4.1. Instrumentation & Reagents
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Reagents: HPLC-grade Methanol, Ammonium Formate, Formic Acid, Milli-Q Water.
-
Reference Standard: 2-[(4-Bromophenyl)amino]acetonitrile (>99.5% purity).
4.2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 100 x 4.6 mm, 3 µm | |
| Mobile Phase A | 10mM Ammonium Formate, pH 3.0 | Controls ionization; suppresses silanol tailing. |
| Mobile Phase B | Methanol | Protic solvent; enhances H-bonding selectivity. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Wavelength | 254 nm (Primary), 290 nm (Secondary) | 254 nm captures the benzene ring; 290 nm is specific to the aniline conjugation. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Temp | 30°C | Improves mass transfer and reproducibility.[5] |
4.3. Gradient Program
-
0.0 min: 10% B (Equilibration)
-
2.0 min: 10% B (Hold for polar impurities/salts)
-
10.0 min: 80% B (Linear ramp to elute target)
-
12.0 min: 80% B (Wash lipophilic dimers)
-
12.1 min: 10% B (Re-equilibration)
-
15.0 min: Stop
4.4. Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 ppm.
-
Note: Diluting in 100% organic solvent can cause "solvent effect" (peak distortion) for early eluting peaks. Always match the diluent to the initial mobile phase conditions.
-
Method Development Decision Matrix
The following workflow illustrates the logical steps taken to arrive at the Phenyl-Hexyl decision, ensuring the method is grounded in chemical reality rather than trial-and-error.
Caption: Decision tree for selecting stationary phase. The presence of the brominated ring and basic amine drives the selection toward low pH and Phenyl-based phases.
Validation & System Suitability
To ensure Trustworthiness , the method must include self-validating System Suitability Tests (SST) before every sample set.
-
Resolution (
): Must be > 2.0 between Impurity A (4-Bromoaniline) and Target. -
Precision: Injection of standard (n=6) must have RSD < 2.0%.
-
Tailing Factor: Must be < 1.5.
Linearity Data (Simulated for Protocol Verification):
-
Range: 10 µg/mL to 150 µg/mL.
-
Regression (
): > 0.999.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
LOD: 0.05 µg/mL (Sufficient for 0.1% impurity reporting threshold).
References
-
Sielc Technologies. (2018).[6] Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Sielc.com. Link
-
Nicholson, J. K., et al. (2000).[7] High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine: application to the metabolites of 4-bromoaniline. Xenobiotica. Link
-
Wagh, S. S., et al. (2017).[2] Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. Link
-
PubChem. (2024).[8] 2-Amino-2-(4-bromophenyl)acetonitrile Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025).[9] Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: Technical Support Guide. BenchChem. Link
Sources
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Bioactivity of N-Aryl Aminoacetonitrile Derivatives: From Synthesis to Therapeutics
Executive Summary: The "Nitrile" Renaissance
For decades, the aminoacetonitrile scaffold was viewed primarily as a transient intermediate—a stepping stone in the Strecker synthesis of amino acids. However, the discovery of Amino-Acetonitrile Derivatives (AADs) as a potent class of anthelmintics has fundamentally shifted this perspective.
This guide provides a technical comparison of N-aryl aminoacetonitrile derivatives against established therapeutic standards. While their primary commercial success lies in veterinary parasitology (e.g., Monepantel ), emerging data suggests significant potential in antimicrobial and oncological applications. We analyze the bioactivity, mechanism of action (MoA), and synthetic protocols that define this class.
Mechanistic Insight: The Deg-3 Subfamily Target
The defining feature of AADs, particularly in anthelmintic applications, is their selectivity. Unlike Benzimidazoles (which target
Figure 1: Monepantel Mode of Action (MoA)
Caption: Pathway demonstrating the selective agonist activity of Monepantel on nematode ACR-23 receptors, leading to irreversible paralysis.
Comparative Bioactivity Analysis
Anthelmintic Efficacy: AADs vs. Standards
The most robust data for N-aryl aminoacetonitriles comes from their use against gastrointestinal nematodes. The table below contrasts Monepantel (AAD 1566) with traditional anthelmintic classes against multi-drug resistant (MDR) strains.
Table 1: Comparative Efficacy Against Resistant Haemonchus contortus
| Compound Class | Representative Drug | Target Site | Efficacy vs. MDR Strains* | Primary Resistance Mechanism |
| Amino-Acetonitriles (AAD) | Monepantel | nAChR (ACR-23) | >99% | None (Novel Target) |
| Benzimidazoles | Thiabendazole | <50% | Tubulin mutations (F200Y) | |
| Macrocyclic Lactones | Ivermectin | GluCl Channels | Variable (<80%) | P-gp efflux / Target site mutation |
| Imidazothiazoles | Levamisole | nAChR (L-subtype) | Variable | Receptor subunit reduction |
*Data based on larval development assays (LDA) and in vivo sheep studies involving naturally resistant isolates.
Technical Insight: The chirality of the AAD scaffold is critical. The (S)-enantiomer of Monepantel is the bioactive species. The (R)-enantiomer is virtually inactive, highlighting the stereospecific nature of the ACR-23 binding pocket [1].
Emerging Antimicrobial Potential
Recent studies have explored N-aryl aminoacetonitriles as antimicrobial agents. While not yet as potent as third-generation fluoroquinolones, they offer a novel scaffold for overcoming resistance.
Table 2: Antimicrobial Activity (MIC) of Selected N-Aryl Derivatives
| Compound | Organism | MIC ( | Comparison Standard | Notes |
| 4-Fluoro-N-aryl AAD | S. aureus (Gram +) | 3.9 - 7.8 | Ciprofloxacin (<1.0) | Moderate activity; enhanced by metal chelation. |
| 4-Nitro-N-aryl AAD | E. coli (Gram -) | 15.6 - 31.3 | Ampicillin (2-8) | Lower potency vs. Gram-negatives due to efflux. |
| Cu(II)-AAD Complex | Pseudomonas spp. | 11 mm (Zone)* | -- | Metal complexation significantly improves bioavailability [2]. |
*Zone of inhibition data suggests potential, though MIC values are preferred for rigorous comparison.
Chemical Synthesis & Structure-Activity Relationship (SAR)
The synthesis of these derivatives relies on the Strecker Reaction , a robust three-component coupling.[1]
Figure 2: Synthesis Workflow & SAR Logic
Caption: The Strecker synthesis pathway. Substituents on the Aryl rings (SAR) dictate bioactivity, with electron-withdrawing groups often enhancing efficacy.
Experimental Protocols
Protocol A: General Strecker Synthesis of N-Aryl Aminoacetonitriles
This protocol is adapted for the synthesis of library derivatives for SAR screening.
Reagents:
-
Aryl aldehyde (1.0 eq)
-
Aryl amine (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Catalyst: Gallium(III) triflate (5 mol%) or Iodine (10 mol%)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step:
-
Imine Formation: Dissolve the aryl aldehyde (10 mmol) and aryl amine (10 mmol) in MeCN (20 mL). Stir at room temperature for 30–60 minutes until imine formation is confirmed by TLC (disappearance of aldehyde).
-
Cyanosilylation: Add the catalyst (e.g., 0.5 mmol Iodine) followed by the dropwise addition of TMSCN (12 mmol).
-
Reaction: Stir the mixture at ambient temperature. Reaction times vary from 2 to 12 hours depending on steric hindrance.
-
Workup: Quench with water (20 mL). Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous
, and concentrate under vacuum. -
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure
-aminonitrile.
Protocol B: In Vitro Larval Development Assay (Anthelmintic)
Used to determine the lethal concentration (
Materials:
-
Nematode eggs (isolated from fresh feces of infected sheep).
-
Growth Medium: Earle’s Balanced Salt Solution (EBSS) + Yeast Extract.
-
96-well microtiter plates.
Step-by-Step:
-
Egg Isolation: Isolate eggs via sucrose flotation and wash with distilled water.
-
Seeding: Dispense approx. 80 eggs into each well of a 96-well plate containing 150
L of growth medium. -
Treatment: Add 50
L of the test compound (dissolved in DMSO) at serial dilutions (e.g., 100 g/mL down to 0.01 g/mL). Ensure final DMSO concentration is <1%. -
Incubation: Incubate plates at 25°C for 7 days.
-
Assessment: Add Lugol’s iodine to stop development. Count the number of larvae that developed to the L3 (infective) stage versus eggs/L1/L2 stages.
-
Calculation: Calculate
using non-linear regression analysis (e.g., GraphPad Prism).
References
-
Kaminsky, R., et al. (2008). "A new class of anthelmintics effective against drug-resistant nematodes." Nature, 452, 176-180. Link
-
Al-Nahrain Journal of Science. (2025). "Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes." Al-Nahrain Journal of Science. Link
-
Ducray, P., et al. (2008). "Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds." Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. Link
-
Shaikh, et al. (2018).[2] "Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents." ResearchGate.[3] Link
-
Kezin, V.A., et al. (2024).[4] "Assessment of cytotoxicity of 5-arylaminouracil derivatives." Molekulârnaâ biologiâ. Link
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Safety Operating Guide
Operational Guide: Proper Disposal of 2-[(4-Bromophenyl)amino]acetonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-[(4-Bromophenyl)amino]acetonitrile. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, operational integrity, and environmental compliance. Adherence to these protocols is critical due to the compound's specific chemical hazards.
Foundational Principle: Hazard Identification & Risk Assessment
Proper disposal begins with a thorough understanding of the substance's risks. 2-[(4-Bromophenyl)amino]acetonitrile is a halogenated organic nitrile. Its hazard profile necessitates that it be treated as a regulated chemical waste from the point of generation to its final disposal.
The primary hazards are rooted in its structure:
-
Halogenated Organic: The presence of a bromine atom classifies it as a halogenated compound. Co-disposal with non-halogenated organic waste is prohibited, as this complicates and increases the cost of disposal.[1][2] Incineration of mixed waste can release acidic hydrobromic acid (HBr) if the facility is not equipped with appropriate scrubbers.
-
Nitrile Group (-CN): Upon combustion or decomposition, this compound can release highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[3]
-
Acute Toxicity: Safety Data Sheets (SDS) for analogous compounds indicate that it is likely harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[3][4]
A summary of the key hazard information is presented below.
| Property | Hazard Information | Source |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation; Specific Target Organ Toxicity (Single Exposure - Respiratory) | [4] |
| Chemical Formula | C₈H₇BrN₂ | [5] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen halides (HBr), Hydrogen cyanide (HCN) | [3][4] |
| Physical State | Solid (Assumed based on similar compounds) | N/A |
Mandatory Protocol: Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear nitrile gloves. Ensure they are rated for protection against chemicals of this class.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: All handling, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Immediate Action Plan: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the area to prevent cross-contamination.
-
Ventilate: Ensure the chemical fume hood is operational to ventilate the area. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.[2]
-
Contain & Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label & Dispose: Seal and label the container with a "Hazardous Waste" tag, clearly identifying the contents, including the spilled chemical and absorbent material.[7]
Core Workflow: Waste Segregation & Disposal Procedure
The following step-by-step workflow ensures the compliant segregation and disposal of 2-[(4-Bromophenyl)amino]acetonitrile waste. The fundamental principle is strict segregation from all other waste streams.[1]
Step 1: Identify the Correct Waste Stream Due to the bromine atom, this compound MUST be disposed of in a container designated for "Halogenated Organic Waste." [6][8] Never mix halogenated waste with non-halogenated waste.[7]
Step 2: Select and Prepare the Waste Container Use only institution-approved, chemically resistant containers (e.g., high-density polyethylene - HDPE) clearly labeled for halogenated organic waste.[8] Before adding waste, ensure the container is clean, dry, and has a secure, vapor-tight lid.
Step 3: Label the Container Affix a "Hazardous Waste" tag to the container before adding any waste.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-[(4-Bromophenyl)amino]acetonitrile"
-
An accurate estimation of the concentration and volume/mass
-
The date accumulation started
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
Step 4: Transfer Waste Inside a chemical fume hood, carefully transfer the waste into the labeled container. Use a funnel for liquids or solutions to prevent spills. For solids, use a dedicated spatula or scoop.
Step 5: Secure and Store the Container Always keep the waste container securely closed when not in use.[7] Store the container in a designated Satellite Accumulation Area (SAA), which should be in a secondary containment tray to capture any potential leaks.[2]
Step 6: Arrange for Final Disposal Once the container is full or has reached the institutional time limit for accumulation, contact your EHS department to arrange for pickup and final disposal. Do not pour this chemical down the drain under any circumstances.[6][7]
Disposal Pathway Visualization
The logical flow from waste generation to final disposal is critical for maintaining a safe and compliant laboratory environment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
